PhiKan 083 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.ClH/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18;/h4-10,17H,3,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWVUPURFWFRNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PhiKan 083 Hydrochloride: A Technical Guide to its Mechanism of Action in Targeting Mutant p53
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Mutations in the TP53 gene are prevalent in over half of all human cancers, often leading to a destabilized and non-functional p53 protein. The Y220C mutation is one of the most common p53 mutations, creating a surface crevice that compromises the protein's thermodynamic stability. PhiKan 083 hydrochloride has emerged as a promising small molecule designed to specifically target and stabilize the p53-Y220C mutant, thereby restoring its tumor-suppressive functions. This technical guide provides an in-depth overview of the mechanism of action of PhiKan 083, detailing its molecular interactions, the resultant signaling pathways, and comprehensive experimental protocols for its characterization.
Core Mechanism of Action: Stabilization of Mutant p53-Y220C
PhiKan 083, a carbazole (B46965) derivative, acts as a molecular "chaperone" for the p53-Y220C mutant protein.[1][2][3][4][5] The Y220C mutation in the p53 core domain creates a druggable surface pocket that is not present in the wild-type protein.[2] PhiKan 083 binds with micromolar affinity to this mutation-induced cavity.[2][3][5] This binding event stabilizes the folded conformation of the p53-Y220C protein, counteracting the destabilizing effect of the mutation.[1][6][7] By increasing the thermal stability of the mutant p53, PhiKan 083 slows down its rate of thermal denaturation, effectively rescuing its proper folding and function.[1][6][7]
Quantitative Data on PhiKan 083 and p53-Y220C Interaction
The interaction between PhiKan 083 and the p53-Y220C mutant has been quantified through various biophysical techniques. The following table summarizes the key binding and stability data reported in the literature.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | ~150 µM | Not Specified | [2] |
| Dissociation Constant (Kd) | 167 µM | Not Specified | [3][4][5] |
| Relative Binding Affinity (Kd) in Ln229 cells | 150 µM | Not Specified | [3] |
| Stoichiometry | 1:1 | Isothermal Titration Calorimetry |
Signaling Pathway: Restoration of the p53 Tumor Suppressor Network
The stabilization of p53-Y220C by PhiKan 083 leads to the reactivation of the p53 signaling pathway, a critical network for cancer suppression.[1][8] A functionally restored p53 can translocate to the nucleus, bind to specific DNA response elements, and transcriptionally activate a battery of target genes. These genes orchestrate key cellular responses that inhibit tumor growth, including:
-
Cell Cycle Arrest: Halting the progression of the cell cycle to allow for DNA repair.
-
Apoptosis: Inducing programmed cell death in cells with irreparable DNA damage.
-
Senescence: Triggering a state of permanent growth arrest.
The diagram below illustrates the proposed signaling cascade initiated by PhiKan 083.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PhiKan 083.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the binding affinity, stoichiometry, and thermodynamics of the interaction between PhiKan 083 and the p53-Y220C protein.
Materials:
-
Purified recombinant p53-Y220C protein
-
This compound
-
ITC instrument (e.g., Malvern MicroCal)
-
Dialysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP)
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified p53-Y220C protein against the ITC buffer to ensure buffer matching.
-
Dissolve this compound in the final dialysis buffer to the desired stock concentration.
-
Accurately determine the concentrations of both the protein and PhiKan 083 solutions.
-
-
ITC Experiment Setup:
-
Load the p53-Y220C protein solution into the sample cell of the ITC instrument (typically at a concentration of 10-50 µM).
-
Load the PhiKan 083 solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 seconds).
-
-
Data Acquisition and Analysis:
-
Perform a control titration by injecting PhiKan 083 into the buffer-filled sample cell to determine the heat of dilution.
-
Run the main experiment by titrating PhiKan 083 into the p53-Y220C solution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the integrated heat data using a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH).
-
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry (DSF), is used to assess the change in thermal stability of p53-Y220C upon binding to PhiKan 083.
Materials:
-
Purified recombinant p53-Y220C protein
-
This compound
-
SYPRO Orange dye (or a similar fluorescent dye)
-
Real-time PCR instrument with a thermal melting curve function
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
Protocol:
-
Reaction Setup:
-
Prepare a master mix containing the assay buffer, p53-Y220C protein (final concentration e.g., 2 µM), and SYPRO Orange dye (final concentration e.g., 5x).
-
In a 96-well PCR plate, add the master mix to each well.
-
Add varying concentrations of PhiKan 083 or a vehicle control (e.g., DMSO) to the wells.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal melting protocol, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the PhiKan 083-treated samples. A positive ΔTm indicates stabilization.
-
Cell Viability Assay
Cell viability assays, such as the MTT or XTT assay, are performed to determine the cytotoxic effects of PhiKan 083 on cancer cell lines harboring the p53-Y220C mutation.
Materials:
-
p53-Y220C mutant cancer cell line (e.g., NUGC-3, BxPC-3)
-
Wild-type p53 cancer cell line (e.g., MCF-7) and/or p53-null cell line (e.g., H1299) as controls
-
Cell culture medium and supplements
-
This compound
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of PhiKan 083 in cell culture medium.
-
Treat the cells with the different concentrations of PhiKan 083 and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT/XTT Addition and Incubation:
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement:
-
If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log of the PhiKan 083 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis
Western blotting is used to detect the stabilization of p53 and the activation of its downstream targets, such as p21 and MDM2, following treatment with PhiKan 083.
Materials:
-
p53-Y220C mutant cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with PhiKan 083 for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
-
Conclusion
This compound represents a targeted therapeutic strategy for cancers harboring the p53-Y220C mutation. Its mechanism of action is centered on the direct binding and stabilization of the mutant p53 protein, leading to the restoration of its tumor-suppressive functions through the reactivation of the p53 signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers and drug developers to investigate and validate the efficacy of PhiKan 083 and similar p53-stabilizing compounds. Further research and optimization of such molecules hold significant promise for the development of novel and personalized cancer therapies.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. ulab360.com [ulab360.com]
- 5. benchchem.com [benchchem.com]
- 6. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
PhiKan 083 Hydrochloride: A Technical Guide to the Stabilizer of Mutant p53
For Researchers, Scientists, and Drug Development Professionals
Abstract
PhiKan 083 hydrochloride is a novel carbazole (B46965) derivative identified through in silico screening as a promising stabilizer of the p53-Y220C mutant protein. The p53 tumor suppressor is frequently mutated in human cancers, with the Y220C mutation being a common "hotspot" that destabilizes the protein's structure and abrogates its tumor-suppressive function. PhiKan 083 binds to a surface cavity created by this mutation, restoring its stability and providing a potential therapeutic avenue for cancers harboring this specific p53 alteration. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and the experimental data supporting its activity. Detailed experimental protocols and visualizations of its targeted signaling pathway and discovery workflow are also presented.
Chemical Properties and Identification
PhiKan 083 is a small molecule belonging to the carbazole family of compounds. Its hydrochloride salt form ensures solubility in aqueous solutions for experimental use. The identification of PhiKan 083 was the result of a structure-based in silico screening of a large compound library against the crystal structure of the p53-Y220C mutant.
| Property | Value | Reference |
| Chemical Name | 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride | [1] |
| Molecular Formula | C₁₆H₁₉ClN₂ | [2][3] |
| Molecular Weight | 274.79 g/mol | [1][2] |
| CAS Number | 1050480-30-2 | [1][3] |
Mechanism of Action: Stabilization of p53-Y220C
The Y220C mutation in the p53 protein creates a druggable surface pocket that is not present in the wild-type protein. This cavity leads to the thermodynamic destabilization of the p53 core domain, causing it to unfold and lose its function at physiological temperatures. PhiKan 083 acts as a molecular "chaperone" by specifically binding within this mutation-induced cavity. This binding event stabilizes the folded conformation of the p53-Y220C mutant, thereby rescuing its structure and potential for tumor suppressor activity.
Signaling Pathway
The stabilization of the p53-Y220C mutant by PhiKan 083 is hypothesized to restore the wild-type p53 signaling pathway, leading to the induction of apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published studies.
Table 1: Binding Affinity and Thermal Stabilization
| Parameter | Value | Cell Line/System | Method | Reference |
| Dissociation Constant (Kd) | 167 µM | In vitro (T-p53C-Y220C) | NMR | [2][4] |
| Relative Binding Affinity (Kd) | 150 µM | Ln229 cells | Not Specified | [2][4] |
| Increase in Melting Temperature (ΔTm) | ~1.2 °C | In vitro (T-p53C-Y220C) | Thermal Denaturation Assay | [5] |
Table 2: In Vitro Cellular Activity
| Parameter | Concentration | Cell Line | Duration | Effect | Reference |
| Cell Viability Reduction | 125 µM | Engineered variants of Ln229 cells | 48 hours | ~70 ± 5% reduction | [2][6] |
| Enhanced Pro-apoptotic Activity | 100 µM (in combination with 1 µM NSC 123127) | Ln229 cells (p53wt, p53Y220C, p53G245S, p53R282W) | Not Specified | Enhanced apoptosis | [2][4] |
Experimental Protocols
In Silico Screening for Identification of PhiKan 083
The discovery of PhiKan 083 was based on a computational screening approach.
Methodology:
-
Target Preparation: The high-resolution crystal structure of the p53-Y220C core domain was used as the target for the virtual screen.
-
Compound Library: A library of commercially available compounds was sourced from the ZINC database.
-
Virtual Screening: A docking program was used to computationally place each compound from the library into the surface cavity of the p53-Y220C structure. Compounds were scored based on their predicted binding affinity and fit.
-
Hit Selection: A subset of the top-scoring compounds was selected for experimental validation.
-
Experimental Validation: The selected compounds were tested for their ability to bind to and stabilize the p53-Y220C protein using biophysical methods such as NMR spectroscopy and thermal shift assays.
Cell Viability Assay
Objective: To determine the effect of PhiKan 083 on the viability of cancer cells expressing mutant p53.
Materials:
-
Ln229 glioblastoma cells engineered to express p53-Y220C.
-
Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Cell viability reagent (e.g., MTT, PrestoBlue).
-
96-well cell culture plates.
-
Plate reader.
Protocol:
-
Cell Seeding: Seed the engineered Ln229 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of PhiKan 083. Include a vehicle control (medium with the same concentration of solvent used to dissolve PhiKan 083).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of PhiKan 083 relative to the vehicle control.
Apoptosis Assay (FACS-based)
Objective: To assess the pro-apoptotic effect of PhiKan 083.
Materials:
-
Ln229 cells expressing different p53 variants (wt, Y220C, G245S, R282W).
-
This compound.
-
NSC 123127 (optional, as a combination agent).
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
Protocol:
-
Cell Treatment: Treat the different Ln229 cell lines with PhiKan 083 (100 µM) alone or in combination with NSC 123127 (1 µM).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.
Conclusion and Future Directions
This compound represents a significant step forward in the development of targeted therapies for cancers with specific p53 mutations. Its ability to stabilize the p53-Y220C mutant and induce cell death in cancer cells provides a strong rationale for further investigation. Future studies should focus on optimizing the potency and pharmacokinetic properties of PhiKan 083 through medicinal chemistry efforts. Furthermore, while initial reports indicated a lack of in vivo studies, further research in animal models is a critical next step to evaluate its efficacy and safety in a whole-organism context. The development of PhiKan 083 and similar compounds offers a promising strategy for personalized cancer therapy by targeting the specific genetic vulnerabilities of a patient's tumor.
References
- 1. A protein folding molecular imaging biosensor monitors the effects of drugs that restore mutant p53 structure and its downstream function in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A protein folding molecular imaging biosensor monitors the effects of drugs that restore mutant p53 structure and its downstream function in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Y220C mutation on p53 and its rescue mechanism: a computer chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted rescue of a destabilized mutant of p53 by an in silico screened drug - PubMed [pubmed.ncbi.nlm.nih.gov]
PhiKan 083 Hydrochloride: A Technical Guide to the Stabilization of p53-Y220C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PhiKan 083 hydrochloride, a small molecule stabilizer of the tumor suppressor protein p53, specifically targeting the Y220C mutant. The p53 protein plays a critical role in preventing cancer formation, and its mutation is a common event in human cancers. The Y220C mutation is a structural mutant that destabilizes the p53 protein, leading to its denaturation and aggregation.[1] PhiKan 083 binds to a mutation-induced surface cavity in the p53-Y220C mutant, thereby stabilizing the protein and restoring its tumor-suppressive functions.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the interaction of PhiKan 083 and related compounds with the p53-Y220C mutant.
Table 1: Binding Affinity of Stabilizing Compounds for p53-Y220C
| Compound | Method | Binding Affinity (Kd) | Cell Line |
| This compound | Not Specified | 167 μM[2][3] | - |
| This compound | Not Specified | 150 μM | Ln229[2] |
| PK11007 | Not Specified | Not Specified | - |
| Carbazole derivatives (general) | Not Specified | 150 μM (for compound PK-083)[1] | - |
| PC14586 | Not Specified | ~2.5 nmol/L[1] | - |
Table 2: Thermal Stabilization of p53-Y220C by Small Molecules
| Compound | Concentration | Thermal Shift (ΔTm) |
| PK11007 | Not Specified | Up to 3 °C |
| Covalent Stabilizer (KG1) | Not Specified | +1.28°C ± 0.01°C |
| PhiKan 083 | 250 μmol/L | +1.11°C ± 0.06°C[4] |
Table 3: Cellular Effects of this compound
| Cell Line | Concentration | Incubation Time | Effect |
| Engineered variants of Ln229 | 125 μM | 48 hours | Reduces cell viability[2][5] |
| Ln229 (p53wt, p53Y220C, p53G245S, p53R282W) | 100 μM (in combination with 1 μM NSC 123127) | Not Specified | Enhances pro-apoptotic activity[2][3] |
Core Signaling Pathway and Mechanism of Action
The Y220C mutation in the p53 protein creates a surface crevice that destabilizes its structure, leading to a loss of its tumor suppressor function. PhiKan 083 acts by binding to this specific cavity, stabilizing the protein's native conformation and restoring its ability to regulate downstream target genes involved in cell cycle arrest and apoptosis.
Experimental Protocols
The following are compiled methodologies for key experiments based on information from multiple sources. These protocols are intended as a guide and may require optimization for specific laboratory conditions.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates stabilization of the protein.
Materials:
-
Purified p53-Y220C protein
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument with a thermal ramping feature
Procedure:
-
Prepare a master mix containing the p53-Y220C protein at a final concentration of 2-5 µM in the assay buffer.
-
Add SYPRO Orange dye to the master mix to a final concentration of 5x.
-
Dispense the protein-dye mixture into the wells of a 96-well PCR plate.
-
Add this compound to the wells at various concentrations. Include a DMSO control.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation, representing the midpoint of the protein unfolding transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the sample with PhiKan 083.
Fluorescence Polarization Assay
This assay measures the binding of a small, fluorescently labeled molecule to a larger protein. The binding event causes a change in the polarization of the emitted light.
Materials:
-
Purified p53-Y220C protein
-
A fluorescently labeled small molecule probe known to bind p53-Y220C
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol)
-
A microplate reader with fluorescence polarization capabilities
Procedure:
-
In a 384-well plate, add the fluorescent probe at a fixed concentration (typically at or below its Kd for p53-Y220C).
-
Add varying concentrations of this compound.
-
Add the p53-Y220C protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using the microplate reader.
-
A decrease in fluorescence polarization indicates that PhiKan 083 is competing with the fluorescent probe for binding to p53-Y220C.
-
The data can be used to calculate the binding affinity (Ki) of PhiKan 083.
p53-Dependent Reporter Gene Assay
This cell-based assay measures the transcriptional activity of p53. Restoration of p53 function by PhiKan 083 will lead to the expression of a reporter gene (e.g., luciferase) under the control of a p53-responsive promoter.
Materials:
-
A cancer cell line expressing the p53-Y220C mutation (e.g., BxPC-3).
-
A reporter plasmid containing a p53-responsive element driving the expression of a reporter gene (e.g., pGL3-p21-promoter-luciferase).
-
A transfection reagent.
-
This compound.
-
Luciferase assay reagent.
-
A luminometer.
Procedure:
-
Seed the p53-Y220C expressing cells in a 96-well plate.
-
Transfect the cells with the p53-reporter plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
An increase in luciferase activity indicates that PhiKan 083 has restored the transcriptional function of p53-Y220C.
Experimental and Drug Discovery Workflow
The process of identifying and characterizing small molecule stabilizers for p53-Y220C, such as PhiKan 083, typically follows a structured workflow from initial screening to cellular validation.
References
- 1. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Small molecules that targeting p53 Y220C protein: mechanisms, structures, and clinical advances in anti-tumor therapy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule Reacts with the p53 Somatic Mutant Y220C to Rescue Wild-type Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9-Ethyl-N-methyl-9H-carbazole-3-methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride, a carbazole (B46965) derivative with significant potential in oncological research. This document consolidates available data on its chemical structure, physicochemical properties, synthesis, and biological activity, with a particular focus on its role as a potential modulator of the p53 signaling pathway. While detailed experimental data for the hydrochloride salt is limited in publicly available literature, this guide compiles information on the free base, also known as PK083, and provides a plausible synthetic route and characterization data based on related compounds.
Chemical Structure and Identification
9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride is the hydrochloride salt of the tertiary amine 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine. The core of the molecule is a tricyclic carbazole scaffold, N-ethylated at position 9. A methylaminomethyl substituent is present at position 3 of the carbazole ring.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | --INVALID-LINK--amine hydrochloride | - |
| Molecular Formula | C₁₇H₂₁ClN₂ | - |
| Molecular Weight | 288.82 g/mol | - |
| CAS Number | Not explicitly found for the hydrochloride salt. | - |
| Free Base (PK083) IUPAC Name | 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine | [1] |
| Free Base Molecular Formula | C₁₇H₂₀N₂ | - |
| Free Base Molecular Weight | 252.36 g/mol | - |
Physicochemical Properties
Table 2: Physicochemical Properties (of 3-Amino-9-ethylcarbazole (B89807) hydrochloride)
| Property | Value | Source |
| Physical Description | Bluish-green powder | - |
| Solubility | Less than 1 mg/mL at 68 °F | - |
| Stability | May be sensitive to air and light | - |
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on the synthesis of analogous carbazole derivatives. The general strategy involves the functionalization of 9-ethylcarbazole.
Proposed Synthetic Pathway
The synthesis likely proceeds through the following key steps, starting from 9-ethylcarbazole:
-
Formylation: Introduction of a formyl group at the 3-position of the carbazole ring, typically via a Vilsmeier-Haack reaction, to yield 9-ethyl-9H-carbazole-3-carbaldehyde.
-
Reductive Amination: Reaction of the aldehyde with methylamine (B109427) in the presence of a reducing agent (e.g., sodium borohydride (B1222165), sodium triacetoxyborohydride) to form the secondary amine, 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine (the free base).
-
Salt Formation: Treatment of the free base with hydrochloric acid in a suitable solvent (e.g., ethanol (B145695), diethyl ether) to precipitate the hydrochloride salt.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde
A mixture of 9-ethyl-9H-carbazole-3-carbaldehyde can be synthesized by reacting 9-ethyl-9H-carbazole with a formylating agent like a mixture of phosphorus oxychloride and N,N-dimethylformamide.
Step 2: Synthesis of 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine (Free Base)
To a solution of 9-ethyl-9H-carbazole-3-carbaldehyde in a suitable solvent such as methanol, an excess of methylamine (as a solution in a solvent or as a gas) is added. The mixture is stirred at room temperature to form the corresponding imine. Subsequently, a reducing agent like sodium borohydride is added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then dried and concentrated to yield the crude free base, which can be purified by column chromatography.
Step 3: Preparation of 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride
The purified free base is dissolved in a minimal amount of a suitable anhydrous solvent (e.g., ethanol or diethyl ether). A solution of hydrochloric acid in the same solvent (or gaseous HCl) is then added dropwise with stirring until the precipitation of the hydrochloride salt is complete. The resulting solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.
Characterization
The structure of the final compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the ethyl, methyl, and methanamine groups, as well as the carbazole core structure. The chemical shifts and coupling constants would be consistent with the proposed structure.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base and a fragmentation pattern consistent with the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch of the secondary ammonium (B1175870) salt, C-H stretches of the alkyl and aromatic groups, and C=C stretches of the aromatic rings.
While specific spectral data for the hydrochloride is not available, FTIR data for the free base is accessible.
Biological Activity and Mechanism of Action
The biological activity of carbazole derivatives is a subject of extensive research, with many compounds exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The free base of the title compound, 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine (PK083), has been identified as a molecule that can restore the function of mutant p53 proteins.[1]
Modulation of the p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Mutations in the p53 gene are common in human cancers and often lead to a loss of its tumor-suppressive functions. PK083 has been shown to act as a molecular chaperone, binding to a crevice in the mutated p53 protein and restoring its normal conformation and signaling activity.[1] This reactivation of p53 can lead to the induction of apoptosis (programmed cell death) and senescence in cancer cells, thereby inhibiting tumor growth. A related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, has also been demonstrated to have an antitumor function through the reactivation of the p53 pathway in human melanoma cells.
The p53 signaling pathway is a complex network that responds to cellular stress signals, such as DNA damage. Upon activation, p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.
Cytotoxicity
Studies on related carbazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including human glioma cells. While specific IC₅₀ values for 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride are not detailed in the available literature, the known mechanism of action via p53 reactivation suggests potential for potent and selective anticancer activity, particularly in tumors harboring specific p53 mutations.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride.
Simplified p53 Signaling Pathway Activation
Caption: Simplified diagram of p53 pathway activation by the carbazole compound.
Conclusion
9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride is a promising molecule in the field of cancer research. Its potential to reactivate mutant p53 presents a targeted approach for cancer therapy. While further research is needed to fully characterize the hydrochloride salt and to establish its detailed pharmacological profile, the existing data on the free base and related carbazole derivatives strongly suggest its value as a lead compound for the development of novel anticancer agents. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related carbazole compounds.
References
PhiKan 083 Hydrochloride: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
PhiKan 083 hydrochloride is a novel small molecule stabilizer of the tumor suppressor protein p53, specifically targeting the Y220C mutant. The Y220C mutation is a common oncogenic mutation that creates a surface crevice in the p53 protein, leading to its thermal destabilization and inactivation. PhiKan 083, a carbazole (B46965) derivative, was identified through an in silico screening approach and has been shown to bind to this mutation-induced cavity, thereby stabilizing the protein and slowing its rate of denaturation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of its biophysical and cellular activities.
Introduction
The tumor suppressor p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and DNA repair.[1] Mutations in the TP53 gene are the most common genetic alterations in human cancers, with the Y220C mutation being one of the most frequent. This mutation results in a conformational change that significantly destabilizes the p53 protein, rendering it non-functional. The restoration of wild-type function to mutant p53 is a promising therapeutic strategy in oncology. This compound emerged from a targeted drug discovery effort to identify small molecules capable of stabilizing the p53-Y220C mutant and restoring its tumor-suppressive functions.
Discovery of this compound
PhiKan 083 was discovered through a structure-based in silico screening of a chemical database against the crystal structure of the p53-Y220C mutant.[2] This computational approach aimed to identify compounds with the potential to bind to the surface cavity created by the Y220C mutation.
In Silico Screening Workflow
The discovery process involved a multi-step virtual screening protocol to identify and prioritize candidate molecules.
Caption: Workflow of the in silico screening process for the identification of p53-Y220C stabilizers.
Mechanism of Action
This compound functions as a molecular chaperone for the p53-Y220C mutant. It non-covalently binds to the mutation-induced surface crevice, providing thermodynamic stabilization to the folded state of the protein.[2] This stabilization counteracts the destabilizing effect of the Y220C mutation, increasing the melting temperature and half-life of the mutant p53 protein.[2] The restoration of a more stable, wild-type-like conformation is hypothesized to rescue its DNA-binding and transcriptional activities.
Signaling Pathway Context
The stabilization of p53-Y220C by PhiKan 083 allows the restored p53 to participate in its canonical signaling pathway, leading to the transcription of target genes involved in cell cycle arrest and apoptosis.
Caption: The role of PhiKan 083 in the p53 signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Biophysical and Biochemical Data
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | ~150 µM | Isothermal Titration Calorimetry | [2] |
| Melting Temperature (Tm) Increase | ~2 °C (at 2.5 mM) | Differential Scanning Fluorimetry | [2] |
| Half-life Increase (at 37°C) | From 3.8 min to 15.7 min | Kinetic Denaturation Assay | [2] |
Table 2: In Vitro Cellular Activity
| Cell Line | Treatment | Effect | Reference |
| Engineered variants of Ln229 cells | 125 µM PhiKan 083 | ~70 ± 5% reduction in cell viability | [3] |
| Ln229 cells (p53wt, p53Y220C, etc.) | 100 µM PhiKan 083 + 1 µM Doxorubicin | Enhanced pro-apoptotic activity | [4] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) of PhiKan 083 to the p53-Y220C core domain.
Protocol:
-
Purified recombinant p53-Y220C core domain is dialyzed against the ITC buffer (e.g., 25 mM potassium phosphate, pH 7.2, 150 mM NaCl, 1 mM TCEP).
-
The protein solution (typically 30-50 µM) is loaded into the sample cell of the microcalorimeter.
-
This compound is dissolved in the same buffer to a concentration of 0.5-2 mM and loaded into the injection syringe.
-
A series of small injections (e.g., 2 µL) of the PhiKan 083 solution are made into the protein solution at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a single-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Differential Scanning Fluorimetry (DSF)
Objective: To measure the change in the melting temperature (Tm) of p53-Y220C upon binding of PhiKan 083.
Protocol:
-
A solution of the p53-Y220C core domain (e.g., 10 µM) is prepared in a suitable buffer (e.g., 25 mM HEPES, pH 7.2, 150 mM NaCl).
-
A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) is added to the protein solution.
-
The protein-dye mixture is aliquoted into a 96-well PCR plate.
-
This compound is added to the wells at various concentrations.
-
The plate is heated in a real-time PCR machine with a temperature gradient (e.g., from 25°C to 95°C in 1°C/min increments).
-
Fluorescence is monitored as a function of temperature.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition, which is the peak of the first derivative of the melting curve.
Cell Viability Assay
Objective: To assess the effect of PhiKan 083 on the viability of cancer cells expressing p53-Y220C.
Protocol:
-
Human cancer cell lines (e.g., Ln229 glioblastoma cells engineered to express p53-Y220C) are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere overnight, they are treated with various concentrations of this compound.
-
The cells are incubated for a specified period (e.g., 48 hours).
-
A cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) is added to each well.
-
After an appropriate incubation time with the reagent, the absorbance or fluorescence is measured using a plate reader.
-
Cell viability is calculated as a percentage relative to untreated control cells.
Synthesis
A potential synthetic route for 9-ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride can be envisioned based on established carbazole chemistry.
Caption: A plausible synthetic pathway for this compound.
Preclinical and Clinical Development Status
As of the latest available information, there are no published in vivo animal studies or human clinical trials for this compound. The development of this compound appears to be in the preclinical stage, with research focused on its in vitro characterization and the exploration of its mechanism of action. Further studies would be required to evaluate its pharmacokinetic properties, in vivo efficacy, and safety profile before it could be considered for clinical development.
Conclusion
This compound represents a pioneering example of a rationally designed small molecule that can stabilize a specific mutant form of the p53 tumor suppressor. Its discovery has provided valuable proof-of-concept for the therapeutic strategy of targeting mutation-induced cavities in oncoproteins. The detailed biophysical and cellular characterization of PhiKan 083 has laid the groundwork for the development of more potent and drug-like stabilizers of p53-Y220C and other p53 mutants. While the clinical development of PhiKan 083 itself has not progressed, the insights gained from its study continue to inform the design of next-generation p53-reactivating cancer therapies.
References
- 1. Targeting p53 misfolding conundrum by stabilizing agents and their analogs in breast cancer therapy: a comprehensive computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted rescue of a destabilized mutant of p53 by an in silico screened drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
The p53-Y220C Mutation: A Structural Achilles' Heel and a Target for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The TP53 gene is the most frequently mutated gene in human cancer, with a significant portion of these being missense mutations that result in a dysfunctional p53 protein. The Y220C mutation is a hotspot structural mutation, accounting for approximately 1-1.8% of all TP53 mutations and an estimated 125,000 new cancer cases annually.[1][2][3] Unlike mutations that directly disrupt DNA contact, the Y220C substitution destabilizes the p53 protein's DNA-binding domain by creating a unique, druggable surface crevice. This leads to protein misfolding, aggregation, and a loss of its critical tumor-suppressive functions, such as inducing cell cycle arrest and apoptosis.[4][5] The distinct structural pocket created by this mutation has made it a prime target for the development of small-molecule "reactivators" or "stabilizers." These molecules are designed to bind within this cavity, restore the wild-type conformation of the p53 protein, and reinstate its tumor-suppressive transcriptional activity. This guide provides a comprehensive overview of the p53-Y220C mutation, its role in oncogenesis, the therapeutic strategies being employed to target it, and the key experimental methodologies used in its study.
The Molecular Basis of p53-Y220C Dysfunction
Wild-type (WT) p53 is a critical transcription factor that acts as a "guardian of the genome," responding to cellular stress by activating genes involved in DNA repair, cell cycle arrest, and apoptosis.[6][7][8] The Y220C mutation, a substitution of tyrosine for cysteine at codon 220, occurs within the DNA-binding domain but does not directly contact DNA. Instead, it induces a significant conformational change. The smaller cysteine residue in place of the larger tyrosine creates a surface-exposed hydrophobic pocket, which compromises the protein's thermodynamic stability by approximately 4 kcal/mol.[5][9]
This instability leads to the p53-Y220C mutant protein rapidly unfolding and aggregating under physiological conditions, rendering it incapable of binding to its target DNA sequences.[5] Consequently, the canonical p53 signaling pathway is abrogated, allowing cells with DNA damage to evade cell cycle checkpoints and apoptosis, a hallmark of cancer development.[6]
Prevalence and Clinical Significance
The p53-Y220C mutation is found across a wide range of solid tumors. While its overall frequency is around 1%, it is notably enriched in certain malignancies, making it an important clinical target in those cancers.[10][11]
| Cancer Type | Prevalence of p53-Y220C | Reference(s) |
| High-Grade Serous Ovarian Cancer | 3.4% - 4.5% | [4][10] |
| Ovarian Cancer (All) | 2.8% | [4] |
| Pancreatic Ductal Adenocarcinoma | 1.8% | [12] |
| Small Cell Lung Cancer | 1.6% | [4] |
| Endometrial Cancer | 1.1% | [4] |
| Breast Cancer | 1.0% | [4] |
| Non-Small Cell Lung Cancer | 1.0% | [4] |
| All Solid Tumors | ~1.0% | [10][11] |
| Table 1. Prevalence of the p53-Y220C mutation in various solid tumors. |
Therapeutic Strategy: Small-Molecule Reactivation
The unique structural defect of the p53-Y220C mutant makes it an ideal candidate for targeted therapy. The primary strategy involves the development of small molecules that act as "structural correctors" or "stabilizers." These compounds are designed to fit precisely into the mutation-induced crevice, acting as a molecular scaffold.[13][14] This binding stabilizes the folded, wild-type conformation of the protein, raises its melting temperature, and restores its ability to bind DNA and activate downstream target genes, ultimately re-establishing its tumor-suppressive functions.[13][15]
Several small molecules have been developed to target p53-Y220C, with some showing significant promise in preclinical and clinical studies. Rezatapopt (B12378407) (PC14586) is a first-in-class, orally available agent currently in clinical trials that has demonstrated a favorable safety profile and single-agent efficacy in patients with advanced solid tumors harboring the mutation.[1][15]
| Compound | Binding Affinity / Potency Metric | Thermal Stabilization (ΔTm) | Cellular Activity (IC50) | Reference(s) |
| Rezatapopt (PC14586) | Kd: 2.5 nM (SPR)SC150: 9 nM (TR-FRET) | +9.4 °C | <1 µM in various Y220C cell lines (NUGC-3, BxPC-3, etc.) | [11] |
| PK7088 | Kd: 140 µM (ITC) | Concentration-dependent increase | Induces G2/M arrest at 200 µM | [16][17][18] |
| PhiKan083 | Kd: 125 µM (ITC) | - | SC150: 37.2 µM (TR-FRET) | [15][19] |
| PK9328 | Kd: 1.7 µM | - | - | [19] |
| JC744 | Kd: 320 nM | +2.7 °C | - | [19] |
| KG1 | Covalent binder | ΔTm restores to WT levels | Induces 7-10 fold ↑ in CDKN1A mRNA | [9] |
| H3 (AI-discovered) | - | - | Lower IC50 in Y220C cells vs. other p53 mutants | [20] |
| Table 2. Biophysical and cellular activities of selected p53-Y220C small-molecule stabilizers. (Kd = Dissociation Constant; SC150 = Substrate concentration for 1.5-fold activity increase; ΔTm = Change in melting temperature; IC50 = Half-maximal inhibitory concentration; SPR = Surface Plasmon Resonance; TR-FRET = Time-Resolved Fluorescence Resonance Energy Transfer; ITC = Isothermal Titration Calorimetry). |
Key Experimental Methodologies
The discovery and validation of p53-Y220C reactivators rely on a suite of specialized biochemical, biophysical, and cell-based assays.
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To assess the in-cell binding and thermal stabilization of a compound to the p53-Y220C protein.
-
Cell Culture and Treatment: Culture cells harboring the p53-Y220C mutation (e.g., NUGC-3, BxPC-3) to ~80% confluency. Treat cells with the test compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours) at 37°C.
-
Harvesting: Wash cells with PBS, detach, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler, followed by immediate cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble p53-Y220C protein at each temperature point by Western blot using a specific anti-p53 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble p53 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement and stabilization.
Protocol: p53 Transcriptional Activity Reporter Assay
Objective: To quantify the ability of a compound to restore the transcriptional function of p53-Y220C.
-
Cell Seeding: Seed p53-Y220C mutant cells (e.g., BxPC-3) into a 96-well white, clear-bottom plate.
-
Transfection: Transfect the cells with a luciferase reporter plasmid containing a p53 response element (e.g., from the CDKN1A or PUMA promoter) upstream of the luciferase gene. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations or a vehicle control.
-
Incubation: Incubate the cells for an appropriate duration (e.g., 16-24 hours) to allow for transcription and translation of the reporter gene.
-
Lysis and Luminescence Reading: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the fold-change in reporter activity relative to the vehicle-treated control. A dose-dependent increase in luminescence indicates restoration of p53 transcriptional activity.[21][22][23]
Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if reactivation of p53-Y220C induces cell cycle arrest.
-
Cell Treatment: Seed p53-Y220C cells and treat with the test compound or vehicle control for a defined period (e.g., 24, 48 hours).
-
Harvesting: Harvest both adherent and floating cells. Wash with cold PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, and RNase A is included to prevent staining of double-stranded RNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G1 or G2/M phases in compound-treated samples indicates cell cycle arrest.[24][25]
Conclusion and Future Directions
The p53-Y220C mutation represents a unique vulnerability in a subset of cancers, offering a clear, structurally defined target for therapeutic intervention. The development of small-molecule stabilizers like rezatapopt (PC14586) has provided clinical proof-of-concept for this reactivation strategy.[1] Future research will likely focus on developing next-generation reactivators with improved potency and pharmacokinetic properties, exploring combination therapies to overcome resistance mechanisms (such as combining with MDM2 inhibitors in specific contexts), and expanding the targeting approach to other structurally similar p53 mutations.[26][27] The success in drugging the "undruggable" p53-Y220C mutant provides a powerful blueprint for precision oncology and offers hope for patients whose tumors carry this specific genetic alteration.
References
- 1. Discovery of Rezatapopt (PC14586), a First-in-Class, Small-Molecule Reactivator of p53 Y220C Mutant in Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. p53 & Y220C | Rezatapopt | PYNNACLE clinical study [pynnaclestudy.com]
- 5. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pynnaclestudy.com [pynnaclestudy.com]
- 8. Gain-of-Function Mutant p53: All the Roads Lead to Tumorigenesis [mdpi.com]
- 9. A Small Molecule Reacts with the p53 Somatic Mutant Y220C to Rescue Wild-type Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PMV Pharmaceuticals publishes preclinical data on first-in-class p53 Y220C reactivator | BioWorld [bioworld.com]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. PYNNACLE phase II clinical trial protocol: rezatapopt (PC14586) monotherapy in advanced or metastatic solid tumors with a TP53 Y220C mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. theses.gla.ac.uk [theses.gla.ac.uk]
- 20. AI-powered discovery of a novel p53-Y220C reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. caymanchem.com [caymanchem.com]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. Cell Cycle Protocols [bdbiosciences.com]
- 25. Cell Cycle Protocols [bdbiosciences.com]
- 26. Small-molecule p53 Y220C reactivators with enhanced potency presented | BioWorld [bioworld.com]
- 27. ashpublications.org [ashpublications.org]
PhiKan 083 Hydrochloride: A Technical Guide to Target Specificity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a cornerstone of cellular integrity, orchestrating critical processes such as cell cycle arrest, DNA repair, and apoptosis. In a significant portion of human cancers, the TP53 gene is mutated, leading to a non-functional or destabilized p53 protein, thereby disabling a key defense against tumor progression. The Y220C mutation in p53 is one of the most common cancer-related mutations, creating a surface cavity that destabilizes the protein. PhiKan 083 hydrochloride is a first-in-class small molecule, a carbazole (B46965) derivative, identified through in silico screening, that specifically targets this mutation. This technical guide provides an in-depth analysis of the target specificity, mechanism of action, and biophysical characterization of this compound.
Core Mechanism of Action
This compound's primary mechanism of action is the stabilization of the p53-Y220C mutant protein. The Y220C mutation creates a druggable surface crevice on the p53 protein, which leads to its thermal destabilization and subsequent loss of function. PhiKan 083 binds directly to this mutation-induced cavity, acting as a molecular "chaperone" to restore the wild-type conformation of the p53 protein. This restoration of the proper three-dimensional structure reinstates its DNA-binding ability and downstream tumor-suppressive functions.
Target Specificity
Current research indicates a high degree of specificity of PhiKan 083 for the p53-Y220C mutant. Its design was based on the unique topology of the cavity created by the Y220C mutation, a feature absent in the wild-type p53 protein. While comprehensive screening against a broad panel of kinases or other off-targets is not extensively reported in publicly available literature, the focused design and mechanism of action suggest a narrow therapeutic window, targeting only the cancer cells harboring this specific p53 mutation. This targeted approach is a promising strategy for personalized cancer therapy with potentially fewer off-target effects.
Quantitative Data
The binding affinity and stabilizing effect of PhiKan 083 on the p53-Y220C mutant have been quantified using various biophysical techniques. The key quantitative data are summarized in the table below.
| Parameter | Value | Method | Source |
| Dissociation Constant (Kd) | ~150 µM | NMR Titration | |
| Dissociation Constant (Kd) | 167 µM | Not Specified | |
| Cell-based Relative Binding Affinity (Kd) in Ln229 cells | 150 µM | Not Specified | |
| IC50 (NUGC-3 cells, p53-Y220C) | 14 µM | CellTiter-Glo Assay | |
| IC50 (BXPC-3 cells, p53-Y220C) | 43 µM | CellTiter-Glo Assay | |
| IC50 (NUGC-4 cells, wild-type p53) | 9 µM | CellTiter-Glo Assay | |
| IC50 (WI-38 cells, normal fibroblasts) | 22 µM | CellTiter-Glo Assay | |
| Increase in Melting Temperature (Tm) of p53-Y220C | Concentration-dependent | Thermal Denaturation Assay | |
| Increase in p53-Y220C half-life (at 37°C) | From 3.8 min to 15.7 min | Not Specified |
Signaling Pathway
The binding of PhiKan 083 to the p53-Y220C mutant initiates a cascade of events that restore the normal p53 signaling pathway. By stabilizing the protein in its wild-type conformation, PhiKan 083 enables p53 to translocate to the nucleus, bind to its target DNA sequences, and regulate the expression of genes involved in cell cycle arrest and apoptosis.
Restoring the Guardian: A Technical Guide to the Downstream Effects of p53-Y220C Reactivation by PhiKan083
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cellular homeostasis, and its mutation is a hallmark of numerous cancers. The Y220C mutation in p53 creates a structurally unstable protein, abrogating its tumor-suppressive functions. PhiKan083, a carbazole (B46965) derivative, has emerged as a promising therapeutic agent that specifically binds to a cavity created by the Y220C mutation, thereby stabilizing the p53 protein and reactivating its function. This technical guide provides an in-depth analysis of the downstream molecular consequences of p53-Y220C reactivation by PhiKan083, focusing on the induced signaling pathways, cellular outcomes, and the experimental methodologies used to elucidate these effects.
Introduction
The p53 protein, often termed the "guardian of the genome," plays a pivotal role in preventing tumorigenesis by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] The Y220C mutation, one of the most common p53 mutations, results in a conformationally unstable protein that is prone to denaturation at physiological temperatures.[2] PhiKan083 is a small molecule designed to fit into a druggable surface pocket created by this mutation, acting as a molecular chaperone to stabilize the p53-Y220C mutant protein.[2][3] This stabilization restores its wild-type conformation and reactivates its ability to function as a tumor suppressor.[2] This document details the subsequent downstream effects of this reactivation, providing a comprehensive overview for researchers in the field of cancer biology and drug development.
Mechanism of Action: PhiKan083 and p53-Y220C
The Y220C mutation in the p53 DNA-binding domain leads to the loss of key electrostatic interactions, causing structural instability.[4] PhiKan083, a carbazole derivative, binds non-covalently within a mutation-induced surface cavity.[2][4] This binding provides new stabilizing electrostatic and hydrogen bonding interactions, restoring the native conformation of the p53 protein and its crucial DNA-binding ability.[4]
Quantitative Data on PhiKan083 Activity
The reactivation of p53-Y220C by PhiKan083 leads to measurable anti-cancer effects. The following tables summarize the key quantitative data reported in the literature.
| Parameter | Value | Cell Line | Method | Reference |
| Binding Affinity (Kd) | ~150 µM | - | Isothermal Titration Calorimetry | [2] |
| 167 µM | - | Not Specified | [5] | |
| Thermal Stabilization (ΔTm) | Raises melting temperature | - | Thermal Shift Assay | [2] |
| Cell Viability Reduction | ~70 ± 5% | Ln229 (glioblastoma) variants | Cell Viability Assay | [6] |
Table 1: Biophysical and Cellular Activity of PhiKan083
| Cell Line | p53 Status | IC50 of Analogs | Compound | Assay | Reference |
| NUGC-3 (gastric) | Y220C | Not specified for PhiKan083 | PK7088 (analog) | Not Specified | [7] |
| HUH-7 (hepatocellular) | Y220C | Not specified for PhiKan083 | PK7088 (analog) | Not Specified | [7] |
Table 2: IC50 Values of PhiKan083 Analogs in p53-Y220C Cancer Cell Lines
Downstream Signaling Pathways and Cellular Effects
The restoration of p53-Y220C function by PhiKan083 triggers two primary downstream pathways: cell cycle arrest and apoptosis .
Cell Cycle Arrest
Reactivated p53-Y220C transcriptionally upregulates the cyclin-dependent kinase inhibitor p21 (CDKN1A) .[7] p21 plays a crucial role in halting the cell cycle, primarily at the G1/S and G2/M checkpoints, by inhibiting cyclin-dependent kinases (CDKs).[8][9][10] This provides time for DNA repair or can lead to a permanent cessation of proliferation (senescence).
Apoptosis
The second major consequence of p53-Y220C reactivation is the induction of programmed cell death, or apoptosis. This is primarily mediated through the intrinsic (mitochondrial) pathway. Reactivated p53 transcriptionally activates key pro-apoptotic members of the Bcl-2 family, namely PUMA (p53 upregulated modulator of apoptosis) and NOXA .[11][12]
PUMA and NOXA act by inhibiting anti-apoptotic Bcl-2 proteins, leading to the activation of BAX and BAK .[13][14] Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[15] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9 . Caspase-9, in turn, activates effector caspases such as caspase-3 and caspase-7 , which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[15][16]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the downstream effects of PhiKan083.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines endogenously expressing the p53-Y220C mutation (e.g., NUGC-3 gastric cancer, HUH-7 hepatocellular carcinoma) are commonly used. Isogenic cell lines with and without the p53-Y220C mutation can also be employed for specificity studies.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
PhiKan083 Treatment: PhiKan083 is typically dissolved in DMSO to create a stock solution. Cells are treated with various concentrations of PhiKan083 (or vehicle control) for specified time periods (e.g., 24, 48, 72 hours) depending on the assay.
Western Blotting for Protein Expression
-
Purpose: To detect changes in the protein levels of p53 and its downstream targets (p21, PUMA, NOXA, BAX, caspases).
-
Protocol:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p53, anti-p21, anti-PUMA, anti-cleaved caspase-3) diluted in blocking buffer.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.[17][18][19][20][21]
-
Immunofluorescence for p53 Conformation
-
Purpose: To visualize the conformational change of p53-Y220C to a wild-type-like state.
-
Protocol:
-
Cell Seeding: Cells are grown on glass coverslips in a multi-well plate.
-
Treatment: Cells are treated with PhiKan083 or a vehicle control.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.
-
Blocking: Non-specific binding is blocked with a solution containing BSA and normal goat serum.
-
Primary Antibody Incubation: Cells are incubated with conformation-specific p53 antibodies: PAb1620 (recognizes wild-type folded p53) and PAb240 (recognizes mutant unfolded p53).[22][23]
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594).
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.
-
Imaging: Images are acquired using a fluorescence microscope.
-
Cell Viability and Proliferation Assays
-
Purpose: To quantify the effect of PhiKan083 on cancer cell survival and growth.
-
MTT/MTS Assay Protocol:
-
Cells are seeded in 96-well plates and treated with a range of PhiKan083 concentrations.
-
After the incubation period, MTT or MTS reagent is added to each well.
-
The plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
A solubilizing agent is added (for MTT), and the absorbance is measured at the appropriate wavelength using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[24][25]
-
-
BrdU Incorporation Assay Protocol:
-
Cells are treated with PhiKan083.
-
Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, is added to the culture medium and is incorporated into the DNA of proliferating cells.
-
Cells are fixed, and the DNA is denatured.
-
An anti-BrdU antibody conjugated to an enzyme (e.g., HRP) is added.
-
A colorimetric substrate is added, and the absorbance is measured to quantify the amount of incorporated BrdU, which is proportional to cell proliferation.[7][26][27][28][29]
-
Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To measure the changes in mRNA expression levels of p53 target genes.
-
Protocol:
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA using reverse transcriptase.
-
qPCR: The qPCR reaction is performed using a qPCR instrument, SYBR Green or TaqMan chemistry, and primers specific for the target genes (e.g., CDKN1A, PUMA, NOXA) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.[1][4][30][31][32]
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Purpose: To determine if reactivated p53-Y220C directly binds to the promoter regions of its target genes.
-
Protocol:
-
Cross-linking: Proteins are cross-linked to DNA in live cells using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific for p53 is used to immunoprecipitate the p53-DNA complexes.
-
Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by qPCR using primers that flank the p53 response elements in the promoter regions of target genes like CDKN1A.[33][34][35][36][37]
-
Apoptosis Detection (TUNEL Assay)
-
Purpose: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Protocol:
-
Fixation and Permeabilization: Treated cells are fixed and permeabilized.
-
TdT Labeling: Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., Br-dUTP) onto the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The incorporated label is detected using a fluorescently labeled antibody or streptavidin conjugate.
-
Analysis: The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy or flow cytometry.[38][39][40][41]
-
Conclusion
PhiKan083 represents a promising strategy for the therapeutic reactivation of mutant p53-Y220C. By stabilizing the protein in its wild-type conformation, PhiKan083 restores its tumor-suppressive functions, leading to the induction of cell cycle arrest and apoptosis in cancer cells. The downstream effects are mediated by the transcriptional upregulation of key p53 target genes, including CDKN1A, PUMA, and NOXA. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the efficacy and mechanisms of PhiKan083 and other p53-reactivating compounds. A thorough understanding of these downstream pathways is crucial for the continued development of targeted therapies for cancers harboring the p53-Y220C mutation.
References
- 1. Real-Time Polymerase Chain Reaction Quantitation of Relative Expression of Genes Modulated by p53 Using SYBR® Green I | Springer Nature Experiments [experiments.springernature.com]
- 2. Targeted rescue of a destabilized mutant of p53 by an in silico screened drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual screening of p53 mutants reveals Y220S as an additional rescue drug target for PhiKan083 with higher binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. assaygenie.com [assaygenie.com]
- 8. p21 is necessary for the p53-mediated G1 arrest in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p21 binding to PCNA causes G1 and G2 cell cycle arrest in p53-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurophenomics.info [neurophenomics.info]
- 11. Both p53-PUMA/NOXA-Bax-mitochondrion and p53-p21cip1 pathways are involved in the CDglyTK-mediated tumor cell suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In several cell types tumour suppressor p53 induces apoptosis largely via Puma but Noxa can contribute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Integral role of Noxa in p53-mediated apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p53 induces apoptosis by caspase activation through mitochondrial cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijper.org [ijper.org]
- 17. youtube.com [youtube.com]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. researchgate.net [researchgate.net]
- 20. origene.com [origene.com]
- 21. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 22. Cancer therapeutic approach based on conformational stabilization of mutant p53 protein by small peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 28. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. researchgate.net [researchgate.net]
- 31. Quantitative analysis of p53-targeted gene expression and visualization of p53 transcriptional activity following intratumoral administration of adenoviral p53 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. frontierspartnerships.org [frontierspartnerships.org]
- 33. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]
- 34. researchgate.net [researchgate.net]
- 35. scbt.com [scbt.com]
- 36. aacrjournals.org [aacrjournals.org]
- 37. Detection of p53 protein transcriptional activity by chromatin immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. biotna.net [biotna.net]
- 39. clyte.tech [clyte.tech]
- 40. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 41. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of PhiKan 083 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for PhiKan 083 hydrochloride, a novel small molecule stabilizer of the mutant p53 protein. The information presented herein is intended to support further research and development efforts in the field of oncology.
Core Mechanism of Action
This compound is a carbazole (B46965) derivative identified through in silico screening.[1][2][3] Its primary mechanism of action is the stabilization of the Y220C mutant of the p53 tumor suppressor protein.[1][2][3][4][5][6] The Y220C mutation creates a surface cavity on the p53 protein, leading to its thermal destabilization and subsequent denaturation, thereby abrogating its tumor-suppressive functions.[6] PhiKan 083 binds directly to this mutation-induced cavity, increasing the melting temperature of the mutant protein and slowing its rate of denaturation.[6] This stabilization is hypothesized to rescue the native conformation and function of the p53 protein, leading to the induction of apoptosis in cancer cells harboring this specific mutation.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro studies of this compound.
Table 1: Binding Affinity and Protein Stabilization
| Parameter | Value | Cell Line/System | Reference |
| Dissociation Constant (Kd) | ~150 µM | Ln229 cells | [1][3] |
| Dissociation Constant (Kd) | 167 µM | In vitro binding assay | [1][2][3][4] |
| T-p53C-Y220C Half-life (37°C) | 3.8 min (without ligand) | In vitro | [6] |
| T-p53C-Y220C Half-life (37°C) | 15.7 min (saturating PhiKan 083) | In vitro | [6] |
Table 2: In Vitro Cellular Activity
| Assay | Cell Lines | Concentration (PhiKan 083) | Treatment Duration | Outcome | Reference |
| Cell Viability | Ln229, Ln229-p53-wt, Ln229-p53-Y220C, Ln229-p53-G245S, Ln229-p53-R282W | 125 µM | 48 hours | ~70 ± 5% reduction in cell viability | [1][2][3] |
| Pro-apoptotic Activity | Ln229, Ln229-p53-wt, Ln229-p53-Y220C, Ln229-p53-G245S, Ln229-p53-R282W | 100 µM | Not Specified | Enhanced pro-apoptotic activity in combination with NSC 123127 (1 µM) | [1][2][3] |
| Pro-apoptotic Activity | Ln229, Ln229-p53-wt, Ln229-p53-Y220C, Ln229-p53-G245S, Ln229-p53-R282W | 100 µM | Not Specified | Enhanced pro-apoptotic activity in combination with doxorubicin (B1662922) (1 µM) | [4][5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay
-
Cell Lines: Engineered variants of Ln229 glioblastoma cells were used: Ln229 (parental), Ln229-p53-wt (wild-type p53), Ln229-p53-Y220C, Ln229-p53-G245S, and Ln229-p53-R282W.[3]
-
Treatment: Cells were treated with this compound at a concentration of 125 µM.[3]
-
Incubation: The treated cells were incubated for 48 hours.[3]
-
Endpoint: Cell viability was assessed to determine the cytotoxic effects of the compound. The specific method for assessing viability (e.g., MTT, CellTiter-Glo) is not detailed in the provided search results but is a standard method in the field.
-
Outcome: A reduction of approximately 70 ± 5% in the viability of the tested Ln229 cell variants was observed.[3]
Pro-apoptotic Activity Assay
-
Cell Lines: The same panel of engineered Ln229 glioblastoma cells was utilized.[3]
-
Treatment: Cells were co-treated with this compound (100 µM) and either NSC 123127 (1 µM) or doxorubicin (1 µM).[1][2][3][4][5]
-
Endpoint: The pro-apoptotic activity was evaluated. The specific assay (e.g., Annexin V/PI staining, caspase activity assay) is not specified in the available documentation.
-
Outcome: The combination of PhiKan 083 with either NSC 123127 or doxorubicin resulted in an enhanced pro-apoptotic effect across all tested cell lines.[1][2][3][4][5]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in stabilizing mutant p53.
Experimental Workflow for In Vitro Efficacy
Caption: Workflow for assessing the in vitro efficacy of this compound.
Summary and Future Directions
The available preclinical data for this compound demonstrate its potential as a targeted therapeutic for cancers harboring the p53 Y220C mutation. The compound effectively binds to and stabilizes the mutant protein, leading to reduced cancer cell viability and enhanced apoptosis in vitro.
To date, no in vivo efficacy, pharmacokinetic, or toxicology studies have been published.[6] Therefore, future research should focus on these critical areas to further validate the therapeutic potential of this compound. Specifically, animal models xenografted with p53 Y220C-mutant tumors would be essential for evaluating its anti-tumor activity, and comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are required to assess its drug-like properties and safety profile. Further optimization of the carbazole scaffold could also lead to derivatives with improved potency and pharmacokinetic properties.
References
Exploring the Potential of PhiKan 083 Hydrochloride for Neuroblastoma Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, presents a significant therapeutic challenge, particularly in high-risk and relapsed cases. While the tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, its direct mutation is infrequent in primary neuroblastoma. However, mutations in the TP53 gene are more prevalent in relapsed and chemoresistant forms of the disease, suggesting that strategies to restore p53 function could be beneficial. This technical guide explores the potential application of PhiKan 083 hydrochloride, a small molecule stabilizer of the p53-Y220C mutant, as a conceptual framework for targeting p53 mutations in neuroblastoma. Although the Y220C mutation has not been prominently reported in neuroblastoma, the mechanism of action of PhiKan 083 offers a valuable case study for the broader strategy of stabilizing mutant p53 proteins to rescue their tumor-suppressive functions. This document provides a comprehensive overview of PhiKan 083, including its mechanism of action, available preclinical data, and detailed experimental protocols for its evaluation, alongside a discussion of the underlying p53 signaling pathways.
Introduction: The Role of p53 in Neuroblastoma
The p53 protein, encoded by the TP53 gene, is a crucial tumor suppressor that orchestrates cellular responses to stress, including DNA damage, by inducing cell cycle arrest or apoptosis.[1] In many cancers, mutations in TP53 lead to the expression of a dysfunctional p53 protein, thereby disabling this critical protective mechanism.
In the context of neuroblastoma, the landscape of TP53 mutations is nuanced. While mutations are rare in primary tumors (less than 2%), their frequency increases significantly in relapsed cases (around 15%), often correlating with chemoresistance and poor outcomes.[2] This suggests that the acquisition of TP53 mutations is a mechanism of therapeutic escape in neuroblastoma. Therefore, therapeutic strategies aimed at reactivating mutant p53 or restoring its wild-type function represent a promising avenue for treating recurrent and refractory neuroblastoma.[3][4]
This compound: A Stabilizer of the p53-Y220C Mutant
PhiKan 083 is a carbazole (B46965) derivative identified through in silico screening as a molecule that specifically binds to and stabilizes the p53-Y220C mutant protein.[5] The Y220C mutation creates a surface crevice on the p53 protein, leading to its thermal destabilization and subsequent loss of function.[5] PhiKan 083 binds within this cavity, increasing the melting temperature of the mutant protein and slowing its rate of thermal denaturation, thereby rescuing its tumor-suppressive transcriptional activity.[5]
While the prevalence of the Y220C mutation in neuroblastoma is not well-documented and appears to be low based on broader cancer genomic studies, the principle behind PhiKan 083's action—the stabilization of a conformationally altered p53 mutant—serves as a powerful paradigm.[6] It highlights the potential for developing targeted therapies for other, more neuroblastoma-relevant p53 mutations that also result in protein destabilization.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies, primarily in glioblastoma cell line models.
Table 1: Binding Affinity and Thermal Stabilization of PhiKan 083
| Parameter | Value | Cell Line/System | Reference |
| Dissociation Constant (Kd) | 167 µM | p53-Y220C protein | [1] |
| Relative Binding Affinity (Kd) | 150 µM | Ln229 cells (p53Y220C) | [1] |
| Increase in Melting Temperature (ΔTm) | Not specified | p53-Y220C protein |
Table 2: In Vitro Cellular Activity of PhiKan 083
| Assay | Concentration | Cell Line | Effect | Reference |
| Cell Viability | 125 µM (48 hours) | Engineered variants of Ln229 cells | ~70 ± 5% reduction in cell viability | [7] |
| Pro-apoptotic Activity (in combination with NSC 123127 at 1 µM) | 100 µM | Ln229 cells (p53wt, p53Y220C, p53G245S, p53R282W) | Enhanced pro-apoptotic activity | [7] |
| Pro-apoptotic Activity (in combination with doxorubicin (B1662922) at 1 µM) | 100 µM | Ln229 cells (p53wt, p53Y220C, p53G245S, p53R282W) | Enhanced pro-apoptotic activity | [8] |
Signaling Pathways and Experimental Workflows
p53-Mediated Apoptotic Signaling Pathway
The restoration of p53 function by a stabilizing agent like PhiKan 083 would be expected to reactivate the downstream apoptotic signaling cascade. The following diagram illustrates the core components of the p53-mediated apoptotic pathway.
Caption: p53-mediated intrinsic pathway of apoptosis.
Experimental Workflow for Evaluating p53 Stabilizers in Neuroblastoma
The following diagram outlines a logical workflow for the preclinical evaluation of a p53 stabilizing compound, such as PhiKan 083, in the context of neuroblastoma.
Caption: Preclinical evaluation workflow for a p53 stabilizing compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of a p53 stabilizing compound like PhiKan 083.
Thermal Stability Shift Assay (Differential Scanning Fluorimetry - DSF)
This assay measures the change in the melting temperature (Tm) of a target protein upon ligand binding, indicating stabilization.
-
Objective: To determine if the compound stabilizes the mutant p53 protein.
-
Materials:
-
Purified recombinant mutant p53 protein (e.g., p53-Y220C).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Test compound (PhiKan 083) stock solution in DMSO.
-
Real-time PCR instrument capable of fluorescence detection.
-
-
Procedure:
-
Prepare a master mix containing the mutant p53 protein and SYPRO Orange dye in the assay buffer. A final protein concentration of 2 µM and a final dye concentration of 5x are recommended.
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add the test compound at various concentrations to the wells. Include a DMSO vehicle control.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.
-
Analyze the data by plotting fluorescence versus temperature. The Tm is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.
-
Calculate the change in Tm (ΔTm) by subtracting the Tm of the vehicle control from the Tm in the presence of the compound.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compound on cell proliferation and viability.
-
Objective: To determine the cytotoxic or cytostatic effects of the compound on neuroblastoma cells.
-
Materials:
-
Neuroblastoma cell lines (e.g., those with wild-type and mutant p53).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compound (PhiKan 083) stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed neuroblastoma cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a DMSO vehicle control and a positive control for cell death.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay detects early and late apoptotic cells.
-
Objective: To quantify the induction of apoptosis by the compound in neuroblastoma cells.
-
Materials:
-
Neuroblastoma cell lines.
-
6-well cell culture plates.
-
Test compound (PhiKan 083) stock solution in DMSO.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time. Include a vehicle control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Conclusion and Future Directions
This compound serves as an important proof-of-concept for the therapeutic strategy of stabilizing mutant p53. While its direct applicability to neuroblastoma is currently limited by the apparent rarity of its specific target, the p53-Y220C mutation, in this disease, the underlying principle holds significant promise. Future research efforts should focus on:
-
Comprehensive Profiling of p53 Mutations in Neuroblastoma: A deeper understanding of the specific p53 mutations that drive relapse and chemoresistance in neuroblastoma is crucial for the development of targeted therapies.
-
Discovery of Novel Stabilizers for Neuroblastoma-Relevant p53 Mutants: In silico screening and rational drug design approaches, similar to those that led to the discovery of PhiKan 083, can be employed to identify small molecules that stabilize other conformationally labile p53 mutants found in neuroblastoma.
-
Preclinical Evaluation in Relevant Models: Promising compounds should be rigorously tested in neuroblastoma cell lines harboring the relevant p53 mutations and in patient-derived xenograft models to assess their therapeutic potential.
By building on the conceptual framework provided by molecules like PhiKan 083, the field can move closer to developing effective, personalized therapies for children with high-risk and relapsed neuroblastoma driven by p53 dysfunction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Dual targeting of wild-type and mutant p53 by small molecule RITA results in the inhibition of N-Myc and key survival oncogenes and kills neuroblastoma cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low frequency of the p53 gene mutations in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted rescue of a destabilized mutant of p53 by an in silico screened drug. | Sigma-Aldrich [sigmaaldrich.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
Methodological & Application
Application Notes and Protocols for PhiKan 083 Hydrochloride: A p53-Y220C Mutant Reactivator
For Researchers, Scientists, and Drug Development Professionals
Abstract
PhiKan 083 hydrochloride is a small molecule carbazole (B46965) derivative identified as a promising agent for cancer therapy.[1] Its primary mechanism of action is the stabilization of the conformationally unstable p53-Y220C mutant protein, one of the most common p53 mutations in human cancers.[1][2] By binding to a surface cavity created by the Y220C mutation, this compound restores the wild-type function of the p53 tumor suppressor, leading to the reactivation of downstream signaling pathways that induce cell cycle arrest and apoptosis.[1][2] These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy of this compound in both in vitro and in vivo settings.
Mechanism of Action
The p53 protein, often termed the "guardian of the genome," plays a critical role in preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress. The Y220C mutation in the p53 DNA-binding domain creates a surface crevice that destabilizes the protein, leading to its denaturation and loss of function.[2] this compound acts as a molecular chaperone, binding to this mutation-induced cavity with a dissociation constant (Kd) of approximately 150-167 μM.[1][2] This binding stabilizes the mutant p53 protein, refolding it to a wild-type-like conformation and restoring its ability to transactivate target genes involved in apoptosis.
Signaling Pathway
The reactivation of the p53-Y220C mutant by this compound initiates a cascade of downstream signaling events that culminate in apoptosis. The stabilized p53 acts as a transcription factor, upregulating the expression of pro-apoptotic genes. This includes members of the B-cell lymphoma 2 (Bcl-2) family such as BAX, PUMA, and Noxa, which promote the intrinsic mitochondrial apoptosis pathway. Concurrently, p53 can also activate the extrinsic apoptosis pathway through the upregulation of death receptors like FAS. Both pathways converge on the activation of caspases, the executioners of apoptosis, leading to programmed cell death.
Caption: Reactivation of mutant p53-Y220C by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the related, more potent p53-Y220C reactivator, rezatapopt (B12378407) (PC14586), for comparative purposes.
Table 1: In Vitro Activity of p53-Y220C Reactivators
| Compound | Target | Assay Type | Cell Line | Value | Reference |
| PhiKan 083 HCl | p53-Y220C | Binding Affinity (Kd) | - | 167 µM | [1] |
| PhiKan 083 HCl | p53-Y220C | Relative Binding Affinity (Kd) | Ln229 | 150 µM | [1] |
| PhiKan 083 HCl | Cell Viability | Cell Viability Assay | Ln229 variants | ~70 ± 5% reduction at 125 µM (48h) | [1] |
| Rezatapopt (PC14586) | p53-Y220C | DNA Binding (SC150) | - | 9 nM | [3] |
| Rezatapopt (PC14586) | Cell Proliferation (IC50) | MTT Assay | NUGC-3 | 590 nM | [4] |
Table 2: In Vivo Antitumor Activity of a p53-Y220C Reactivator (Rezatapopt)
| Xenograft Model | Treatment | Dose | Tumor Growth Inhibition (TGI) | Tumor Regression | Reference |
| NUGC-3 | Rezatapopt (Oral, daily) | 25 mg/kg | 33% | - | [3] |
| NUGC-3 | Rezatapopt (Oral, daily) | 50 mg/kg | 71% | - | [3] |
| NUGC-3 | Rezatapopt (Oral, daily) | 100 mg/kg | - | 80% | [3] |
| T3M-4 | Rezatapopt (Oral, daily) | 25 mg/kg | 40% | - | [3] |
| T3M-4 | Rezatapopt (Oral, daily) | 50 mg/kg | 47% | - | [3] |
| T3M-4 | Rezatapopt (Oral, daily) | 100 mg/kg | 72% | - | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines harboring the p53-Y220C mutation.
Materials:
-
p53-Y220C mutant cell line (e.g., Ln229-p53-Y220C, NUGC-3)
-
Wild-type p53 cell line (e.g., Ln229-p53-wt) as a control
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 200 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V Staining
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
p53-Y220C mutant and wild-type cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 100-125 µM) and/or in combination with another agent like doxorubicin (B1662922) (1 µM) for 24-48 hours. Include appropriate controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Staining: Wash the cells with cold PBS and resuspend in 1X binding buffer at a concentration of 1x10⁶ cells/mL.[6] Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol, adapted from studies on the similar p53-Y220C reactivator rezatapopt, evaluates the antitumor efficacy of this compound in a mouse xenograft model.[3][4][8]
Materials:
-
p53-Y220C-harboring human cancer cells (e.g., NUGC-3, T3M-4)
-
Immunocompromised mice (e.g., athymic nude or NSG mice, 6-8 weeks old)
-
Matrigel or similar basement membrane matrix
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% HPMC in water)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5-10 x 10⁶ cancer cells resuspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control daily via oral gavage at appropriate doses (e.g., 25, 50, 100 mg/kg).
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p53 target genes).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the tumor growth inhibition (TGI).
Caption: General experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted rescue of a destabilized mutant of p53 by an in silico screened drug. | Sigma-Aldrich [sigmaaldrich.com]
- 3. PMV Pharmaceuticals publishes preclinical data on first-in-class p53 Y220C reactivator | BioWorld [bioworld.com]
- 4. pynnaclestudy.com [pynnaclestudy.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Application Notes: PhiKan 083 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PhiKan 083 hydrochloride is a carbazole (B46965) derivative identified as a stabilizing agent for the p53-Y220C mutant, a common mutation in human cancers.[1][2][3] This mutation creates a surface cavity that destabilizes the p53 protein.[4] PhiKan 083 binds to this cavity, slowing the protein's thermal denaturation rate and restoring its tumor-suppressive functions.[4] These notes provide detailed protocols for the proper dissolution and application of this compound in a cell culture setting.
Product Information
| Property | Value |
| Molecular Formula | C₁₆H₁₉ClN₂ |
| Molecular Weight | 274.79 g/mol |
| CAS Number | 1050480-30-2 |
| Target | p53 (Y220C mutant) |
| Mechanism | Stabilizes mutant p53 protein structure |
Solubility Data
Proper dissolution is critical for experimental accuracy. This compound exhibits varying solubility depending on the solvent. For cell culture applications, preparing a concentrated stock in an organic solvent like DMSO is the standard and recommended practice.
| Solvent | Solubility | Notes |
| DMSO | ≥ 27.48 mg/mL | Up to 100 mM. Ultrasonic energy and warming (up to 60°C) can aid dissolution.[3] |
| Water | ≥ 2 mg/mL | Up to 50 mM. Requires sonication and warming.[3][5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Concentrated Stock Solution in DMSO
This protocol details the steps to prepare a high-concentration stock solution, which can be stored for long-term use and diluted to final working concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock, weigh 27.48 mg.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the powder. Using the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes. If the powder is not fully dissolved, use a water bath sonicator and/or warm the solution gently (do not exceed 60°C) until the solution is clear.[3]
-
Aliquotting: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[1][2]
-
Storage: Store the aliquots under the appropriate conditions as outlined below.
Protocol 2: Preparation of a Working Solution for Cell Treatment
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile serological pipettes and tubes
-
0.22 µm sterile syringe filter (optional, but recommended)
Procedure:
-
Thaw Stock: Thaw one aliquot of the 100 mM stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 125 µM:
-
Use the formula: C₁V₁ = C₂V₂
-
(100,000 µM)(V₁) = (125 µM)(10,000 µL)
-
V₁ = 12.5 µL of the 100 mM stock solution.
-
-
Dilution: Add the calculated volume (12.5 µL) of the stock solution to the 10 mL of pre-warmed cell culture medium.
-
Mixing: Mix immediately and thoroughly by gentle inversion or pipetting to avoid precipitation. The final DMSO concentration should be kept low (typically <0.5%) to minimize solvent toxicity to the cells.
-
Sterilization (Optional): If there are concerns about sterility after dilution, the final working solution can be passed through a 0.22 µm filter.[2]
-
Cell Treatment: Immediately replace the existing medium in your cell culture plates with the freshly prepared medium containing this compound. Published experiments have used concentrations around 125 µM for 48 hours to achieve a significant reduction in the viability of cells expressing mutant p53.[1][3]
Storage and Stability
Proper storage is essential to maintain the chemical integrity and activity of this compound.
| Solution Type | Storage Temperature | Stability Period |
| Powder | 4°C | As specified by the manufacturer. Keep sealed and away from moisture.[3] |
| Stock Solution in DMSO | -20°C | Up to 1 month.[1][2] |
| -80°C | Up to 6 months.[1][2] |
Note: It is not recommended to store diluted aqueous solutions for long periods.[4] Prepare working solutions fresh for each experiment.
Visualized Workflow and Mechanism
References
Application Note: Measuring Cell Viability with PhiKan 083 Hydrochloride
Introduction
PhiKan 083 hydrochloride is a carbazole (B46965) derivative that acts as a stabilizing agent for the p53 tumor suppressor protein, particularly the Y220C mutant.[1][2][3][4] This mutation is found in a significant number of human cancers and leads to a destabilized p53 protein with compromised tumor suppressor function.[4][5][6] PhiKan 083 binds to a surface cavity of the Y220C mutant, restoring its stability and potentially reactivating its apoptotic functions.[1][2][3][4] This application note provides a detailed protocol for assessing the effect of this compound on cell viability, a crucial step in evaluating its potential as an anti-cancer therapeutic.
Principle of the Assay
This protocol utilizes a fluorescent-based cell viability assay. The choice of a specific fluorescent dye will depend on the instrumentation available and the desired endpoint (e.g., metabolic activity, membrane integrity). Common assays rely on dyes that are either metabolized by viable cells to produce a fluorescent product or are excluded from live cells with intact membranes. The intensity of the fluorescent signal is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity induced by this compound.
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., Ln229 cells or variants expressing p53-Y220C)[1][2][3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescent cell viability reagent (e.g., Resazurin-based, Calcein-AM, or Propidium Iodide/Hoechst stain)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Fluorescence microplate reader
-
CO2 incubator (37°C, 5% CO2)
Experimental Protocol
1. Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Resuspend the cells in a complete culture medium to achieve the desired seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the experiment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent, such as DMSO or water.[2][7]
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 µM to 200 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period, for example, 48 hours, as suggested by existing data.[1][2][3]
3. Cell Viability Measurement:
-
Following the incubation period, add the fluorescent cell viability reagent to each well according to the manufacturer's instructions. For example, for a resazurin-based assay, add 10 µL of the resazurin (B115843) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen dye.
4. Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium only) from all other wells.
-
Normalize the fluorescence intensity of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Data Presentation
Table 1: Experimental Parameters for this compound Cell Viability Assay
| Parameter | Value | Reference |
| Cell Line | Ln229 and its engineered variants (p53-wt, p53-Y220C, p53-G245S, p53-R282W) | [1][2][3] |
| Seeding Density | To be determined empirically | - |
| PhiKan 083 Concentration | 125 µM (for significant viability reduction) | [1][2][3] |
| Incubation Time | 48 hours | [1][2][3] |
| Observed Effect | ~70 ± 5% reduction in cell viability | [1][3] |
Visualizations
Caption: Workflow of the cell viability assay using this compound.
Caption: Postulated signaling pathway of this compound.
References
Application Notes and Protocols: Stabilization of Mutant p53 (Y220C) with PhiKan 083 for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. The Y220C mutation in the p53 DNA-binding domain is a common oncogenic mutation that creates a surface crevice, leading to thermodynamic instability and protein misfolding. PhiKan 083 is a carbazole (B46965) derivative that acts as a molecular chaperone, binding to this mutation-induced cavity and stabilizing the p53-Y220C mutant protein.[1][2][3] This stabilization can rescue its tumor-suppressive function. This document provides a detailed protocol for the detection and quantification of p53-Y220C stabilization in cultured cells treated with PhiKan 083 using Western blotting.
Introduction
The p53 protein is a transcription factor that plays a pivotal role in preventing tumor formation.[1][3] In response to cellular stress, such as DNA damage, p53 is stabilized and activated, leading to the transcriptional activation of target genes that mediate cell cycle arrest or apoptosis.[4][5] The Y220C mutation is one of the most frequent p53 mutations in human cancers, resulting in a protein that is conformationally unstable at physiological temperatures.[6]
PhiKan 083 is a small molecule identified through in silico screening that specifically binds to the surface pocket created by the Y220C mutation.[7] This binding event stabilizes the mutant p53 protein, slows its rate of thermal denaturation, and can lead to the reactivation of its transcriptional functions.[4][7] Western blotting is a key immunological technique to assess the intracellular levels of p53 and to demonstrate the stabilizing effect of compounds like PhiKan 083.
Mechanism of Action: PhiKan 083 and p53-Y220C
PhiKan 083 directly binds to the destabilizing cavity of the p53-Y220C mutant protein. This non-covalent interaction confers thermal stability to the protein, preventing its misfolding and subsequent degradation. The stabilized p53-Y220C can then adopt a more wild-type-like conformation, enabling it to activate downstream target genes involved in tumor suppression, such as p21 and MDM2.[8]
Caption: Mechanism of p53-Y220C stabilization by PhiKan 083.
Experimental Protocol: Western Blotting
This protocol is designed for the analysis of p53-Y220C protein levels in cell lines such as NUGC-3 (gastric carcinoma) or BxPC-3 (pancreatic adenocarcinoma), which endogenously express this mutant. Alternatively, engineered cell lines like Ln229 expressing p53-Y220C can be used.[2]
Materials and Reagents
-
Cell Lines: NUGC-3, BxPC-3, or other p53-Y220C expressing cell lines.
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
PhiKan 083: Stock solution in DMSO (e.g., 100 mM).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (10-12%).
-
Transfer Buffer: Standard Tris-Glycine transfer buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-p53 antibody (e.g., DO-1 or FL-393)
-
Anti-β-actin or Anti-GAPDH antibody (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
Detailed Procedure
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample (e.g., 20-30 µg per lane).
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 10-12% polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p53 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Re-probe the membrane with a loading control antibody (β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p53 band intensity to the corresponding loading control band intensity.
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table to facilitate easy comparison of the effects of different concentrations of PhiKan 083 on p53-Y220C protein levels.
| Treatment Group | PhiKan 083 Concentration (µM) | Normalized p53 Protein Level (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | 0 (DMSO) | 1.00 ± 0.15 | 1.0 |
| Treatment 1 | 50 | 1.85 ± 0.20 | 1.85 |
| Treatment 2 | 100 | 2.75 ± 0.30 | 2.75 |
| Treatment 3 | 150 | 3.50 ± 0.45 | 3.50 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
This protocol provides a comprehensive framework for investigating the stabilization of mutant p53-Y220C by PhiKan 083 using Western blotting. By following this methodology, researchers can effectively quantify the increase in p53 protein levels, providing crucial evidence for the compound's mechanism of action and its potential as a therapeutic agent for cancers harboring the p53-Y220C mutation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PhiKan 083 | p53 | Tocris Bioscience [tocris.com]
- 5. Regulation of p53 downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Restoring p53-wild type conformation in TP53-Y220C mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Small Molecule Reacts with the p53 Somatic Mutant Y220C to Rescue Wild-type Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Co-immunoprecipitation for p53 Protein Interactions with PhiKan 083
These application notes provide a detailed protocol for investigating the protein interaction partners of the tumor suppressor protein p53, with a specific focus on the influence of the small molecule PhiKan 083. This document is intended for researchers, scientists, and drug development professionals.
Introduction to p53 and PhiKan 083
The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis, earning it the name "guardian of the genome".[1][2][3] Mutations in the TP53 gene are prevalent in a large percentage of human cancers, often leading to a destabilized and non-functional p53 protein.[4][5] One such common mutation is Y220C, which creates a surface cavity that destabilizes the protein.[6][7]
PhiKan 083 is a carbazole (B46965) derivative that acts as a stabilizing agent for the p53-Y220C mutant.[4][8][9] It binds to the surface cavity of the Y220C mutant, slowing its rate of thermal denaturation and potentially rescuing its tumor-suppressive functions.[6][9][10] This co-immunoprecipitation (co-IP) protocol is designed to identify proteins that interact with p53, and to investigate how these interactions may be altered by the stabilizing effect of PhiKan 083 on mutant p53.
Experimental Design and Workflow
The following diagram illustrates the experimental workflow for the co-immunoprecipitation of p53 and its interacting proteins in the presence or absence of PhiKan 083.
Caption: Workflow for p53 co-immunoprecipitation.
Detailed Protocol: Co-immunoprecipitation of p53 and Interacting Proteins
This protocol is optimized for cultured cells, particularly those expressing the p53-Y220C mutant.
Materials and Reagents
-
Cell Lines: Human cell line expressing p53-Y220C (e.g., Ln229) and a p53-null cell line for control (e.g., H1299).
-
PhiKan 083: Stock solution in DMSO.
-
Antibodies:
-
Anti-p53 antibody (for IP)
-
Anti-p53 antibody (for Western Blot)
-
Antibody against a known p53 interactor (positive control)
-
Antibody against the protein of interest
-
Normal mouse/rabbit IgG (isotype control)
-
-
Beads: Protein A/G magnetic or agarose (B213101) beads.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Wash Buffer (Co-IP Lysis Buffer with lower detergent concentration, e.g., 0.1% NP-40)
-
Elution Buffer (e.g., 2x Laemmli sample buffer or 0.1 M glycine (B1666218) pH 2.5)
-
Procedure
-
Cell Culture and Treatment:
-
Cell Harvest and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer per 10^7 cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Pre-clearing the Lysate:
-
To 1 mg of total protein, add 20 µL of Protein A/G bead slurry.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.
-
Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-5 µg of anti-p53 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate lysate sample.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add 30 µL of Protein A/G bead slurry to each sample.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by mass spectrometry for the identification of novel interaction partners.
-
Quantitative Data Presentation
The following tables provide a template for recording and presenting quantitative data from the co-IP experiment.
Table 1: Reagent and Lysate Quantification
| Parameter | Sample 1 (Control) | Sample 2 (PhiKan 083) |
| Cell Line | ||
| Passage Number | ||
| Initial Cell Number | ||
| Treatment | DMSO | PhiKan 083 |
| Treatment Conc. | ||
| Treatment Duration | ||
| Lysate Volume | ||
| Protein Conc. (mg/mL) | ||
| Total Protein for IP (mg) | ||
| IP Antibody (anti-p53) | ||
| Antibody Conc. (µg) | ||
| Isotype Control IgG (µg) | ||
| Protein A/G Beads Vol. (µL) |
Table 2: Western Blot Densitometry Analysis (Relative Fold Change)
| Protein Detected | Control (IgG) | Control (p53 IP) | PhiKan 083 (IgG) | PhiKan 083 (p53 IP) |
| Input (5% of Lysate) | ||||
| p53 | ||||
| Known Interactor | ||||
| Protein of Interest | ||||
| IP Eluate | ||||
| p53 | ||||
| Known Interactor | ||||
| Protein of Interest |
Table 3: Mass Spectrometry Hit List (Example)
| Protein ID (UniProt) | Gene Name | Protein Name | Score | Unique Peptides (Control) | Unique Peptides (PhiKan 083) | Fold Change (PhiKan 083 / Control) |
| P04637 | TP53 | Cellular tumor antigen p53 | ||||
| Q06187 | MDM2 | E3 ubiquitin-protein ligase Mdm2 | ||||
| ... | ... | ... |
p53 Signaling Pathway and the Role of PhiKan 083
The p53 signaling pathway is a complex network that responds to cellular stress signals such as DNA damage and oncogene activation.[5] Activated p53 can induce cell cycle arrest, senescence, or apoptosis.[1][2][5] The following diagram illustrates a simplified p53 signaling pathway and the conceptual role of PhiKan 083 in stabilizing mutant p53.
Caption: p53 signaling and PhiKan 083's role.
Disclaimer: This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and buffer compositions may be necessary for specific cell lines and experimental conditions.
References
- 1. p53 - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. P53 signaling pathway | PDF [slideshare.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting p53 misfolding conundrum by stabilizing agents and their analogs in breast cancer therapy: a comprehensive computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PhiKan 083 | p53 | Tocris Bioscience [tocris.com]
- 10. PhiKan 083 | Additional p53-related Compounds: R&D Systems [rndsystems.com]
Application Notes and Protocols: Thermal Shift Assay for PhiKan 083 Hydrochloride Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid, and cost-effective biophysical technique used to identify and characterize ligand binding to a protein of interest.[1][2][3] The assay measures the thermal stability of a protein by monitoring its unfolding temperature (melting temperature, Tm) in the presence and absence of a ligand.[3][4] Ligand binding typically stabilizes the protein structure, leading to an increase in its Tm.[5][6] This application note provides a detailed protocol for utilizing the thermal shift assay to characterize the binding of PhiKan 083 hydrochloride to its target protein.
This compound is a carbazole (B46965) derivative that has been identified as a stabilizer of the p53-Y220C mutant, a common mutation in human cancers.[7][8][9] By binding to a surface cavity of the mutant p53, PhiKan 083 restores its stability and has been shown to slow its rate of thermal denaturation.[7][8][10] This makes the thermal shift assay an ideal method to quantify the stabilizing effect of this compound on its target protein.
Principle of the Assay
The thermal shift assay relies on the use of a fluorescent dye, such as SYPRO Orange, which has a high affinity for the hydrophobic regions of a protein.[5][11] In its native, folded state, the protein's hydrophobic residues are predominantly buried within its core. As the temperature is gradually increased, the protein begins to unfold, exposing these hydrophobic regions.[11] The binding of the fluorescent dye to these exposed regions results in a significant increase in fluorescence.[5][11] The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tm). A ligand that binds to and stabilizes the protein will increase the energy required to unfold it, resulting in a measurable increase in the Tm.
Experimental Workflow
The following diagram illustrates the general workflow for a thermal shift assay experiment.
Caption: Experimental workflow for the thermal shift assay.
Signaling Pathway and Logical Relationships
The underlying principle of the thermal shift assay is based on the ligand-induced stabilization of the target protein, leading to an increased melting temperature.
References
- 1. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability | Springer Nature Experiments [experiments.springernature.com]
- 4. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PhiKan 083 | p53 | Tocris Bioscience [tocris.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
Determining the Optimal Concentration of PhiKan 083 Hydrochloride In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PhiKan 083 hydrochloride is a carbazole (B46965) derivative that functions as a stabilizer of the mutant p53 protein, specifically targeting the Y220C mutation.[1][2][3][4][5] The p53 tumor suppressor protein plays a critical role in regulating the cell cycle, apoptosis, and maintaining genomic stability.[6] Mutations in the p53 gene are common in human cancers, often leading to a destabilized and inactive protein.[4][6] this compound binds to a surface cavity of the p53-Y220C mutant, stabilizing its structure and potentially restoring its tumor-suppressive functions.[1][2][4] This document provides detailed protocols for determining the optimal in vitro concentration of this compound for efficacy and target engagement studies.
Mechanism of Action: p53 Signaling Pathway
This compound's primary mechanism is the stabilization of the p53-Y220C mutant protein.[1][2][3][4] A stable and functional p53 protein can initiate a downstream signaling cascade that can lead to cell cycle arrest or apoptosis, thereby inhibiting tumor growth. The following diagram illustrates a simplified p53 signaling pathway.
Experimental Workflow
The following workflow is recommended for determining the optimal in vitro concentration of this compound.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 62.5 mg/mL (227.45 mM) | Requires ultrasonic and warming to 60°C.[1][3] |
| Water | 2 mg/mL (7.28 mM) | Requires ultrasonic and warming.[1] |
Table 2: Summary of In Vitro Efficacy Data for this compound
| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | Result |
| Ln229 Variants | Cell Viability | 125 | 48 | ~70% reduction in cell viability.[1][2][3] |
| Ln229 Variants | Apoptosis | 100 | Not Specified | Enhanced pro-apoptotic activity with NSC 123127.[1][2][3] |
Table 3: Hypothetical Dose-Response Data for IC50 Determination
| Concentration of PhiKan 083 HCl (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 95.3 ± 4.8 |
| 25 | 82.1 ± 6.1 |
| 50 | 65.4 ± 5.5 |
| 100 | 48.9 ± 4.9 |
| 125 | 31.2 ± 3.8 |
| 200 | 15.7 ± 2.9 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Based on solubility data, prepare a high-concentration stock solution in DMSO.[1][3] For example, to prepare a 10 mM stock solution, dissolve 2.75 mg of this compound (MW: 274.79 g/mol ) in 1 mL of sterile DMSO.
-
Solubilization: Aid dissolution by warming the solution to 60°C and using an ultrasonic bath.[1][3]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Culture
-
Cell Lines: Culture Ln229 human glioblastoma cells, and if available, isogenic lines expressing p53-Y220C.[1][2][3]
-
Media: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[7]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 1 nM to 200 µM.[7] Replace the medium in each well with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 48 hours at 37°C.[1][2][3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 5: Target Engagement - Western Blot for p53 Pathway Proteins
-
Cell Lysis: After treatment with this compound as in the apoptosis assay, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total p53, p21, and an apoptosis marker like cleaved PARP. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression levels. An increase in p21 and cleaved PARP would indicate functional restoration of p53 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted rescue of a destabilized mutant of p53 by an in silico screened drug. | Sigma-Aldrich [sigmaaldrich.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Long-Term Treatment of Cancer Cells with PhiKan 083 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PhiKan 083 is a carbazole (B46965) derivative identified as a potent stabilizer of the mutant p53 protein, specifically targeting the Y220C mutation.[1][2] The p53 tumor suppressor is inactivated by mutations in over half of all human cancers, with the Y220C mutation being a common structural mutant that destabilizes the protein.[1][3] PhiKan 083 binds to a surface cavity created by the Y220C mutation, increasing the melting temperature of the mutant p53 and slowing its rate of denaturation.[2][4] This stabilization is intended to restore the wild-type, tumor-suppressive functions of p53, leading to cell cycle arrest and apoptosis in cancer cells harboring this mutation.[4][5]
These application notes provide a comprehensive guide for the long-term in vitro treatment of cancer cells with PhiKan 083 hydrochloride, including detailed experimental protocols, data presentation, and visualization of the relevant signaling pathway.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Value/Effect | Reference(s) |
| Binding Affinity (Kd) | p53-Y220C mutant protein | 167 µM | [1] |
| Cell Viability (48h) | Engineered Ln229 glioblastoma cells (p53-Y220C) | ~70 ± 5% reduction at 125 µM | [1] |
| Combination Therapy | Ln229 cell variants (p53wt, p53Y220C, p53G245S, p53R282W) | 100 µM PhiKan 083 enhances pro-apoptotic activity of 1 µM doxorubicin | [1] |
| Target Gene Upregulation | Cancer cells with p53-Y220C | Increased expression of p21 and PUMA | [3] |
Signaling Pathway
The primary mechanism of action of PhiKan 083 is the stabilization of the p53-Y220C mutant protein. This restored p53 function leads to the transcriptional activation of its downstream target genes, such as p21 (CDKN1A) and PUMA (BBC3), which in turn mediate cell cycle arrest and apoptosis, respectively.
Caption: Mechanism of action of this compound.
Experimental Protocols
Long-Term Cell Viability Assay (2D Colony Formation Assay)
This protocol is adapted from established colony formation assay methods and is designed to assess the long-term effect of this compound on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell line harboring the p53-Y220C mutation (e.g., NUGC-3, Huh-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete medium.
-
Allow cells to attach for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to start with concentrations ranging from 10 µM to 150 µM based on short-term viability data.
-
Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
After 24 hours of cell attachment, replace the medium with the drug-containing medium.
-
-
Long-Term Incubation:
-
Incubate the plates for 10-14 days.
-
Replace the medium with fresh drug-containing medium every 2-3 days to maintain drug activity.
-
-
Colony Staining and Quantification:
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of 0.5% Crystal Violet solution to each well.
-
Incubate for 20-30 minutes at room temperature.
-
Gently wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
-
Caption: Workflow for 2D Colony Formation Assay.
Monitoring p53 Pathway Activation by Western Blotting
This protocol describes how to assess the long-term activation of the p53 signaling pathway by monitoring the expression of downstream target proteins.
Materials:
-
Cancer cells treated with this compound for various durations (e.g., 2, 5, 10, and 14 days).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-p53, anti-p21, anti-PUMA, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
At the desired time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control.
-
Caption: Workflow for Western Blot Analysis.
Considerations for Long-Term Studies
-
Drug Stability and Replenishment: this compound stability in culture medium over extended periods should be considered. Regular medium changes with fresh drug are crucial for maintaining a consistent selective pressure.
-
Optimal Concentration: The effective concentration for long-term treatment may be lower than that used in short-term assays to avoid excessive cytotoxicity and allow for the observation of long-term effects on proliferation and survival. Dose-response experiments are recommended to determine the optimal concentration for long-term studies.
-
Development of Resistance: As with many targeted therapies, cancer cells may develop resistance to p53-stabilizing compounds over time. It is advisable to monitor for signs of resistance, such as the re-emergence of colonies after an initial period of growth inhibition. Further molecular analysis can be performed on any resistant clones that may arise.
-
Cell Line Specificity: The effects of this compound are dependent on the presence of the p53-Y220C mutation. It is essential to use appropriate positive and negative control cell lines (e.g., p53-wild-type, p53-null, or cells with other p53 mutations) to confirm the specificity of the observed effects.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeting p53 misfolding conundrum by stabilizing agents and their analogs in breast cancer therapy: a comprehensive computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in p53 Research and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Studies of PhiKan 083 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of PhiKan 083 hydrochloride, a stabilizer of the mutant p53-Y220C protein.
Introduction
The tumor suppressor protein p53 is frequently mutated in human cancers, with the Y220C mutation being a common oncogenic driver.[1][2][3][4] This mutation creates a surface cavity that destabilizes the protein, leading to its rapid denaturation and loss of function.[3][5] PhiKan 083 is a carbazole (B46965) derivative that binds to this cavity, stabilizing the p53-Y220C mutant and slowing its thermal denaturation.[5][6][7][8] In vitro studies have demonstrated that PhiKan 083 can reduce the viability of cancer cells harboring the p53-Y220C mutation and enhance the pro-apoptotic effects of other chemotherapeutic agents.[1][6][8]
The following protocols outline a proposed in vivo study design to assess the therapeutic potential of this compound in a preclinical setting.
Signaling Pathway
The p53 signaling pathway plays a crucial role in regulating the cellular response to stress, including DNA damage and hypoxia, by inducing cell cycle arrest, senescence, or apoptosis.[9] The Y220C mutation in p53 disrupts its normal tumor-suppressive functions. PhiKan 083 aims to restore these functions by stabilizing the mutant protein.
PhiKan 083 stabilizes mutant p53-Y220C, restoring its tumor suppressor functions.
Experimental Design: In Vivo Efficacy Study
This study will evaluate the anti-tumor activity of this compound in a xenograft mouse model.
Experimental Workflow
Workflow for the in vivo xenograft efficacy study.
Detailed Protocol
-
Animal Model:
-
Species: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude).
-
Age: 6-8 weeks.
-
Acclimatization: Animals should be acclimated for at least one week prior to the start of the experiment.[10]
-
-
Cell Line:
-
A human cancer cell line endogenously expressing the p53-Y220C mutation (e.g., NUGC-3 gastric cancer cells) should be used.
-
Cells should be cultured in the recommended medium and harvested during the exponential growth phase.
-
-
Tumor Implantation:
-
Treatment Groups:
-
Once tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Dosing:
-
Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various dose levels.
-
Include a vehicle control group and potentially a positive control group (standard-of-care chemotherapy).[12]
-
Dosing should occur for a specified period (e.g., 21 days).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[13]
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or after the completion of the dosing period.
-
At the endpoint, euthanize the mice, excise the tumors, and record their weight.
-
Tumor tissue can be used for further analysis (e.g., histology, western blotting for p53 target genes).
-
Data Presentation
| Group | Treatment | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Mean Tumor Weight at Day 21 (g) ± SEM | Percent Tumor Growth Inhibition (%) |
| 1 | Vehicle Control | - | 1250 ± 150 | 1.2 ± 0.2 | 0 |
| 2 | PhiKan 083 HCl | 25 | 875 ± 120 | 0.8 ± 0.1 | 30 |
| 3 | PhiKan 083 HCl | 50 | 500 ± 90 | 0.5 ± 0.08 | 60 |
| 4 | Positive Control | - | 450 ± 85 | 0.4 ± 0.07 | 64 |
Experimental Design: Pharmacokinetic (PK) Study
This study will determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Workflow
Workflow for the pharmacokinetic study.
Detailed Protocol
-
Animal Model:
-
Dosing:
-
Administer a single dose of this compound via intravenous (IV) and oral (PO) routes in separate groups of animals.[14]
-
-
Blood Sampling:
-
Sample Processing and Analysis:
-
Process blood to obtain plasma and store at -80°C.
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.[14]
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters.
-
Data Presentation
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (0-t) (ngh/mL) | 3200 | 4500 |
| AUC (0-inf) (ngh/mL) | 3300 | 4650 |
| t1/2 (h) | 3.5 | 4.2 |
| Bioavailability (%) | - | 28 |
Experimental Design: Acute Toxicity Study
This study will evaluate the safety profile of this compound and determine the maximum tolerated dose (MTD).
Experimental Workflow
Workflow for the acute toxicity study.
Detailed Protocol
-
Animal Model:
-
Species: Mice or rats.
-
Use both male and female animals.[15]
-
-
Dosing:
-
Administer single, escalating doses of this compound to different groups of animals.[17]
-
Include a vehicle control group.
-
-
Observation:
-
Endpoint and Analysis:
Data Presentation
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Mean Body Weight Change (%) |
| 0 (Vehicle) | 6 | 0/6 | None observed | +5.2 |
| 50 | 6 | 0/6 | None observed | +4.8 |
| 100 | 6 | 0/6 | Mild lethargy on Day 1 | +3.5 |
| 200 | 6 | 1/6 | Lethargy, piloerection | -2.1 |
| 400 | 6 | 3/6 | Severe lethargy, ataxia | -8.5 |
This comprehensive in vivo study design provides a robust framework for the preclinical evaluation of this compound. The successful execution of these studies will generate critical data on the efficacy, pharmacokinetics, and safety of this promising p53-Y220C stabilizing agent, informing its potential for further clinical development.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted rescue of a destabilized mutant of p53 by an in silico screened drug. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting p53 misfolding conundrum by stabilizing agents and their analogs in breast cancer therapy: a comprehensive computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PhiKan 083 | p53 | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. Tumor Xenograft modeling and in vivo experiments [bio-protocol.org]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 15. benchchem.com [benchchem.com]
- 16. fda.gov [fda.gov]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Preparing PhiKan 083 Hydrochloride for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PhiKan 083 hydrochloride is a carbazole (B46965) derivative identified as a promising therapeutic agent for cancers harboring the p53-Y220C mutation.[1][2][3] The tumor suppressor protein p53 plays a critical role in preventing cancer formation by regulating the cell cycle, DNA repair, and apoptosis.[4][5][6][7] The Y220C mutation in p53 creates a surface crevice that destabilizes the protein, leading to its denaturation and aggregation, thereby abrogating its tumor-suppressive functions.[1][2] PhiKan 083 binds to this specific cavity, stabilizing the mutant p53 protein and restoring its wild-type conformation and function. This reactivation of p53 can lead to cell cycle arrest and apoptosis in cancer cells carrying the Y220C mutation. These application notes provide detailed protocols for the preparation and use of this compound in preclinical animal studies, focusing on formulation, administration, and general experimental design.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and formulation in animal studies.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉ClN₂ | MedChemExpress |
| Molecular Weight | 274.79 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| Storage | Store at 4°C for short-term, -20°C to -80°C for long-term in a dry, dark place. | MedChemExpress |
Solubility Data
Proper solubilization is critical for achieving accurate dosing and bioavailability in animal models. The solubility of this compound has been determined in various solvents.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 62.5 mg/mL (≥ 227.45 mM) | Heating and sonication may be required. | MedChemExpress |
| Water | ~2 mg/mL (~7.28 mM) | Requires sonication and warming. | ChemicalBook |
| Ethanol | Soluble | Specific solubility values not provided. | MedChemExpress |
Protocols for In Vivo Studies
While specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not extensively published, the following protocols are based on general practices for similar small molecule inhibitors and information available for other p53-Y220C reactivators. Researchers should perform initial dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific animal model.
Vehicle Selection and Formulation
The choice of vehicle is crucial for ensuring the stability and bioavailability of this compound. Based on its solubility profile, several vehicle options can be considered.
Protocol 1: Corn Oil-Based Formulation (for Oral Gavage)
This formulation is suitable for lipophilic compounds and can improve oral absorption.
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide), sterile
-
Corn oil, sterile
Procedure:
-
Weigh the required amount of this compound powder in a sterile container.
-
Add a small volume of DMSO (e.g., 10% of the final volume) to dissolve the powder completely. Gentle warming and vortexing may be necessary.
-
Add the corn oil to the desired final volume and vortex thoroughly to create a uniform suspension.
-
Prepare fresh daily before administration to ensure stability.
Protocol 2: PEG300/Tween-80/Saline Formulation (for Intraperitoneal or Intravenous Injection)
This aqueous-based formulation is commonly used for parenteral administration.
Materials:
-
This compound powder
-
DMSO, sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Dissolve this compound in DMSO (e.g., to make a 10% DMSO solution in the final formulation).
-
Add PEG300 (e.g., to a final concentration of 40%) and mix well.
-
Add Tween-80 (e.g., to a final concentration of 5%) and mix until the solution is clear.
-
Add sterile saline to reach the final desired volume and concentration.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
-
This formulation should be prepared fresh before each use.
Animal Model Selection
The choice of animal model is critical for the successful evaluation of this compound.
-
Xenograft Models: Nude or SCID mice are commonly used for establishing xenografts of human cancer cell lines. It is imperative to use cell lines that endogenously express the p53-Y220C mutation (e.g., NUGC-3 gastric cancer, T3M-4 pancreatic cancer).[8]
-
Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, can better recapitulate the heterogeneity of human tumors.[9] Selecting PDX models with confirmed p53-Y220C mutations is essential.
Experimental Workflow for Efficacy Studies
The following workflow provides a general outline for conducting an in vivo efficacy study.
Signaling Pathway
This compound functions by stabilizing the p53-Y220C mutant, thereby restoring its ability to act as a transcription factor. Activated p53 can then induce the expression of target genes involved in cell cycle arrest and apoptosis.
Safety and Handling
This compound is a research chemical and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The preparation and administration of this compound for animal studies require careful consideration of its physicochemical properties to ensure accurate and reproducible results. While specific in vivo data for this compound is limited, the provided protocols and information on related compounds offer a solid foundation for designing and executing preclinical efficacy studies. It is crucial for researchers to conduct preliminary dose-finding and toxicity assessments to establish a safe and effective therapeutic window for their chosen animal model. The ability of PhiKan 083 to stabilize the p53-Y220C mutant presents a promising targeted therapy approach for a specific subset of cancers, and rigorous preclinical evaluation is a critical step in its development.
References
- 1. Frontiers | AI-powered discovery of a novel p53-Y220C reactivator [frontiersin.org]
- 2. AI-powered discovery of a novel p53-Y220C reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule correctors and stabilizers to target p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by Rezatapopt, a Small-Molecule Reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PhiKan 083 Hydrochloride and Doxorubicin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the combination therapy of PhiKan 083 hydrochloride and doxorubicin (B1662922). PhiKan 083 is a carbazole (B46965) derivative that functions as a molecular chaperone, specifically stabilizing the Y220C mutant of the p53 tumor suppressor protein.[1] The Y220C mutation is a common p53 mutation in human cancers that leads to protein misfolding and inactivation.[2] By binding to a surface cavity of the Y220C mutant, PhiKan 083 restores its proper conformation and tumor-suppressive functions.[1] Doxorubicin is a widely used chemotherapeutic agent that exerts its anti-cancer effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[3][4][5]
The combination of PhiKan 083 and doxorubicin has been shown to enhance pro-apoptotic activity in glioblastoma cells, including those with wild-type p53 and various p53 mutations. This suggests a synergistic or additive effect, where the restoration of p53 function by PhiKan 083 sensitizes cancer cells to the DNA-damaging effects of doxorubicin. These notes provide the necessary information to explore this promising combination therapy in a laboratory setting.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and doxorubicin, both individually and in combination, on glioblastoma cell lines.
Table 1: In Vitro Cell Viability and Apoptosis in Ln229 Glioblastoma Cell Lines
| Cell Line Variant | Treatment | Concentration | % Cell Viability Reduction (48h) | % Apoptosis (24h) |
| Parental Ln229 | Doxorubicin | 1 µM | <10% | No significant change |
| PhiKan 083 | 100 µM | Not Specified | ~30% | |
| Combination | 1 µM Dox + 100 µM PhiKan 083 | Not Specified | Significantly Increased | |
| Ln229-p53wt | Doxorubicin | 1 µM | ~40% | Not Specified |
| PhiKan 083 | 125 µM | ~70 ± 5% | Not Specified | |
| Combination | 1 µM Dox + 100 µM PhiKan 083 | Not Specified | Significantly Increased | |
| Ln229-p53Y220C | Doxorubicin | 1 µM | ~40% | Not Specified |
| PhiKan 083 | 125 µM | ~70 ± 5% | Not Specified | |
| Combination | 1 µM Dox + 100 µM PhiKan 083 | Not Specified | Significantly Increased | |
| Ln229-p53G245S | Doxorubicin | 1 µM | ~40% | Not Specified |
| PhiKan 083 | 125 µM | ~70 ± 5% | Not Specified | |
| Combination | 1 µM Dox + 100 µM PhiKan 083 | Not Specified | Significantly Increased | |
| Ln229-p53R282W | Doxorubicin | 1 µM | ~40% | Not Specified |
| PhiKan 083 | 125 µM | ~70 ± 5% | Not Specified | |
| Combination | 1 µM Dox + 100 µM PhiKan 083 | Not Specified | Significantly Increased |
Data synthesized from Paulmurugan R, et al. Oncotarget. 2018.[3]
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Dosage | Tumor Volume Reduction vs. Control |
| Vehicle Control | - | - |
| Doxorubicin | 8 mg/kg | Growth delay in p53 wild-type tumors |
| PhiKan 083 | Not Specified | Not Specified |
| Combination | Doxorubicin + PhiKan 083 | Hypothesized to be greater than single agents |
Data for doxorubicin alone is based on a study by Toshihiko Inoue et al. Quantitative data for PhiKan 083 alone and in combination in vivo is not currently available and represents an area for further investigation.
Signaling Pathway
The combination of PhiKan 083 and doxorubicin leverages two distinct but complementary anti-cancer mechanisms. Doxorubicin induces DNA damage, which in turn activates the p53 signaling pathway. In cancer cells with wild-type p53, this leads to cell cycle arrest and apoptosis. However, in cells with the Y220C p53 mutation, the p53 protein is unstable and non-functional. PhiKan 083 acts to stabilize the Y220C mutant p53, restoring its ability to transactivate downstream target genes involved in apoptosis, such as BAX and PUMA. The restored p53 function then synergizes with the DNA damage signal from doxorubicin, leading to a more robust apoptotic response.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of the PhiKan 083 and doxorubicin combination therapy.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the drug combination on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Ln229 and its p53 variants)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of PhiKan 083 and doxorubicin in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing the single drugs or their combination at various concentrations. Include untreated and vehicle-treated (DMSO) controls.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values for each treatment.
-
To assess synergy, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with PhiKan 083 (100 µM), doxorubicin (1 µM), or the combination for 24 hours. Include untreated and vehicle controls.
-
Harvest the cells by trypsinization and collect the culture medium to include any detached apoptotic cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC negative and PI negative: Live cells
-
Annexin V-FITC positive and PI negative: Early apoptotic cells
-
Annexin V-FITC positive and PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative and PI positive: Necrotic cells
-
Western Blot Analysis for p53 Pathway Proteins
This protocol is for detecting changes in the expression of key proteins in the p53 signaling pathway.
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-BAX, anti-PUMA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cell pellets in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for injection
-
Matrigel (optional)
-
This compound and doxorubicin formulated for in vivo use
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Subcutaneously inject approximately 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, PhiKan 083 alone, doxorubicin alone, combination therapy).
-
Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, intravenous). Doses will need to be optimized, but a starting point for doxorubicin could be 8 mg/kg.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Plot tumor growth curves for each group to evaluate treatment efficacy. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The combination of this compound and doxorubicin represents a rational and promising therapeutic strategy, particularly for cancers harboring the p53-Y220C mutation. The provided protocols offer a framework for researchers to investigate the synergistic anti-cancer effects of this combination therapy in both in vitro and in vivo models. Further studies are warranted to optimize dosing and scheduling and to explore the efficacy of this combination in a broader range of cancer types.
References
- 1. Recent advances in the detection of glioblastoma, from imaging-based methods to proteomics and biosensors: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. MicroRNA-181 inhibits glioblastoma cell growth by directly targeting CCL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergistic Effect of PhiKan 083 Hydrochloride and Carboplatin in Cancer Cells with p53 Y220C Mutation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by regulating the cell cycle, DNA repair, and apoptosis.[1] Mutations in the TP53 gene are prevalent in over half of human cancers, often leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive capabilities.[1] One such common mutation is Y220C, which creates a surface cavity that destabilizes the protein.[2] PhiKan 083 hydrochloride is a carbazole (B46965) derivative specifically designed to bind to this cavity in the p53 Y220C mutant, thereby stabilizing the protein and potentially restoring its function.[1][2][3][4][5][6]
Carboplatin (B1684641) is a widely used platinum-based chemotherapeutic agent that exerts its cytotoxic effects by inducing DNA damage.[7][8][9] It forms covalent adducts with DNA, leading to intra- and inter-strand crosslinks that inhibit DNA replication and transcription, ultimately triggering apoptosis.[7][10][11]
This document outlines a hypothetical framework and detailed protocols for investigating the synergistic anti-cancer effects of combining this compound with carboplatin, particularly in cancer cells harboring the p53 Y220C mutation. The central hypothesis is that by restoring the function of the mutant p53, PhiKan 083 will sensitize cancer cells to the DNA damage induced by carboplatin, leading to a synergistic enhancement of apoptosis and a reduction in cell viability.
Proposed Mechanism of Synergistic Action
The proposed synergistic mechanism centers on the complementary actions of PhiKan 083 and carboplatin on the p53 signaling pathway. Carboplatin-induced DNA damage would normally activate wild-type p53, leading to cell cycle arrest and apoptosis. In cells with the p53 Y220C mutation, this response is impaired. PhiKan 083 is hypothesized to stabilize the p53 Y220C mutant protein, restoring its ability to transcriptionally activate downstream targets involved in apoptosis, such as BAX and PUMA. When combined, carboplatin provides the initial apoptotic signal (DNA damage), while PhiKan 083 restores the key mediator (p53) required to effectively transduce this signal into cell death.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in tables to facilitate comparison between single-agent and combination treatments.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Treatment | IC50 (µM) |
|---|---|---|
| (e.g., Huh-7) | PhiKan 083 | Value |
| Carboplatin | Value | |
| (e.g., OVCAR-3) | PhiKan 083 | Value |
| | Carboplatin | Value |
Table 2: Combination Index (CI) Values CI values are calculated using software such as CompuSyn. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Fa (Fraction affected) | CI Value | Synergy Assessment |
| (e.g., Huh-7) | 0.50 | Value | Synergistic/Additive/Antagonistic |
| 0.75 | Value | Synergistic/Additive/Antagonistic | |
| 0.90 | Value | Synergistic/Additive/Antagonistic |
Table 3: Apoptosis Assay (% Apoptotic Cells)
| Treatment Group | % Early Apoptotic Cells | % Late Apoptotic Cells | Total % Apoptotic Cells |
|---|---|---|---|
| Control | Value | Value | Value |
| PhiKan 083 alone | Value | Value | Value |
| Carboplatin alone | Value | Value | Value |
| Combination | Value | Value | Value |
Table 4: Western Blot Densitometry (Fold Change vs. Control)
| Protein | PhiKan 083 alone | Carboplatin alone | Combination |
|---|---|---|---|
| p53 | Value | Value | Value |
| p21 | Value | Value | Value |
| BAX | Value | Value | Value |
| Cleaved Caspase-3 | Value | Value | Value |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and carboplatin.
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug individually and to assess the synergistic effect of the combination.
Materials:
-
Cancer cell line expressing p53 Y220C (e.g., Huh-7, OVCAR-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
Carboplatin stock solution (in sterile water or saline)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
IC50 Determination (Single Agents):
-
Prepare serial dilutions of PhiKan 083 and carboplatin in complete medium.
-
Treat cells with a range of concentrations for each drug individually. Include a vehicle control (DMSO for PhiKan 083, water/saline for carboplatin).
-
Incubate for 48-72 hours.
-
-
Combination Treatment (Dose-Matrix):
-
Based on the IC50 values, design a dose-matrix plate layout. Use concentrations ranging from sub- to supra-IC50 values for both drugs.
-
Treat cells with PhiKan 083, carboplatin, or the combination at the specified concentrations.
-
Incubate for 48-72 hours.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug using non-linear regression analysis (e.g., in GraphPad Prism).
-
Analyze the dose-matrix data using software like CompuSyn or SynergyFinder to calculate the Combination Index (CI).
-
Protocol 2: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis following single-agent and combination treatments.
Materials:
-
6-well plates
-
PhiKan 083 and carboplatin
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with PhiKan 083, carboplatin, or the combination at their respective IC50 concentrations (or other relevant concentrations determined from the viability assay). Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Protocol 3: Western Blotting for p53 Pathway Proteins
Objective: To investigate the effect of the treatments on the p53 signaling pathway.
Materials:
-
6-well plates
-
PhiKan 083 and carboplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-BAX, anti-Cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates as described in the apoptosis protocol. After incubation (e.g., 24 hours), wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control.
-
-
Densitometry: Quantify the band intensities using software like ImageJ and normalize them to the loading control.
Conclusion
The combination of this compound and carboplatin represents a promising therapeutic strategy for cancers harboring the p53 Y220C mutation. The protocols outlined in this document provide a comprehensive framework for validating the synergistic potential of this drug combination. By restoring mutant p53 function, PhiKan 083 may lower the therapeutic threshold for carboplatin, potentially leading to more effective treatment regimens with reduced toxicity. The successful completion of these experiments would provide a strong rationale for further preclinical and clinical investigation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Carboplatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Carboplatin - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
- 11. scielo.br [scielo.br]
Synergistic Induction of Apoptosis in Glioblastoma Cells by Co-administration of PhiKan 083 Hydrochloride and NSC 123127
Application Note
Introduction
Glioblastoma multiforme (GBM) is an aggressive and challenging-to-treat primary brain tumor, often characterized by mutations in the tumor suppressor protein p53. The p53 protein plays a critical role in regulating cell cycle arrest and apoptosis in response to cellular stress. Mutations in p53 can lead to its destabilization and loss of function, contributing to tumor progression and resistance to therapy. PhiKan 083 hydrochloride is a small molecule stabilizer of the p53-Y220C mutant, a common mutation in cancer. NSC 123127, also known as Doxorubicin (Adriamycin), is a well-established chemotherapeutic agent that induces DNA damage and apoptosis. This document outlines the synergistic pro-apoptotic effect of combining this compound with NSC 123127 in glioblastoma cell lines with varying p53 statuses.
Core Findings
The co-administration of this compound and NSC 123127 demonstrates a significant enhancement of apoptosis in human glioblastoma Ln229 cells and its variants expressing different p53 mutations. This synergistic effect suggests a promising therapeutic strategy for cancers harboring specific p53 mutations.
Data Presentation
The following tables summarize the quantitative data on cell viability and apoptosis following treatment with this compound, NSC 123127, and their combination.
Table 1: Cell Viability of Ln229 Glioblastoma Cell Variants Following a 48-hour Treatment.
| Cell Line Variant | Treatment | Concentration | % Reduction in Cell Viability |
| Parental Ln229 | Doxorubicin (NSC 123127) | 1 µM | <10% |
| Engineered Clones | Doxorubicin (NSC 123127) | 1 µM | ~40% |
| Parental Ln229 | PhiKan 083 | 125 µM | Not Specified |
| Engineered Clones | PhiKan 083 | 125 µM | ~70 ± 5% |
Engineered clones include Ln229 cells expressing p53wt, p53Y220C, p53G245S, and p53R282W biosensors.[1]
Table 2: Apoptosis in Ln229 Glioblastoma Cell Variants Following a 24-hour Treatment.
| Cell Line Variant | Treatment | Apoptosis Level |
| All Variants | Doxorubicin (NSC 123127) (1 µM) | No significant change |
| All Variants | PhiKan 083 (100 µM) | ~30% |
| All Variants | Doxorubicin (1 µM) + PhiKan 083 (100 µM) | Significant enhancement |
| Parental Ln229 | Doxorubicin (1 µM) + PhiKan 083 (100 µM) | Absent or very poor response |
Data is qualitative as presented in the source. "All Variants" refers to Ln229 cells expressing p53wt, p53Y220C, p53G245S, and p53R282W biosensors.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway and the experimental workflow for assessing the synergistic effects of this compound and NSC 123127.
References
Application Notes and Protocols for the Synthesis of 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carbazole (B46965) and its derivatives are significant scaffolds in medicinal chemistry and materials science due to their unique electronic and photophysical properties.[1][2] The target compound, 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride, is a carbazole derivative with potential applications as an intermediate in the synthesis of pharmacologically active agents or functional materials. This document provides a detailed, four-step protocol for its synthesis, starting from commercially available 9H-carbazole. The synthetic pathway involves N-ethylation, Vilsmeier-Haack formylation, reductive amination, and final conversion to the hydrochloride salt.
Overall Synthesis Pathway
The synthesis of 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride is accomplished through a four-step sequence:
-
N-Ethylation of 9H-Carbazole: Introduction of an ethyl group at the nitrogen atom of the carbazole ring.
-
Vilsmeier-Haack Formylation: Formylation of 9-Ethyl-9H-carbazole at the 3-position to yield 9-Ethyl-9H-carbazole-3-carbaldehyde.
-
Reductive Amination: Reaction of the aldehyde with methylamine (B109427) followed by reduction to form the secondary amine, 9-Ethyl-N-methyl-9H-carbazole-3-methanamine.
-
Hydrochloride Salt Formation: Conversion of the free base to its hydrochloride salt for improved stability and solubility.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Reagents such as potassium hydroxide (B78521), phosphorus oxychloride, and sodium borohydride (B1222165) are corrosive, toxic, and/or reactive and should be handled with extreme care.
Step 1: Synthesis of 9-Ethyl-9H-carbazole (2)
This procedure describes the N-alkylation of carbazole using bromoethane (B45996) in the presence of a base.[3]
-
Materials:
-
9H-Carbazole (1)
-
Potassium hydroxide (KOH)
-
Bromoethane
-
Dimethylformamide (DMF)
-
Methylene (B1212753) chloride
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a solution of 9H-carbazole (20 g, 119.6 mmol) in DMF (200 ml), add potassium hydroxide (20.13 g, 358.8 mmol).
-
Add bromoethane (39.1 g, 358.8 mmol) to the mixture.
-
Stir the reaction mixture overnight at 60 °C.
-
After completion, pour the mixture into brine and extract with methylene chloride.
-
Dry the combined organic extracts over anhydrous MgSO₄ and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting solid residue by recrystallization from ethanol to yield 9-Ethyl-9H-carbazole (2) as a white solid.[3]
-
Step 2: Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde (3)
This step involves the formylation of the electron-rich carbazole ring using the Vilsmeier-Haack reaction.[1][4][5][6]
-
Materials:
-
9-Ethyl-9H-carbazole (2)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
Ethanol
-
-
Procedure:
-
Dissolve 9-Ethyl-9H-carbazole (1.54 mmol) in DMF (10 ml).
-
Cool the mixture to 0 °C (273 K) in an ice bath.
-
Slowly add a solution of POCl₃ (1.60 mmol) in DMF to the cooled mixture.
-
Stir the reaction for 10 hours, allowing it to gradually warm to room temperature.
-
Pour the reaction mixture into ice water and stir for an additional 30 minutes.
-
Extract the aqueous mixture with chloroform.
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 9-Ethyl-9H-carbazole-3-carbaldehyde (3).[1]
-
Step 3: Synthesis of 9-Ethyl-N-methyl-9H-carbazole-3-methanamine (4)
This procedure details the reductive amination of the aldehyde with methylamine using sodium borohydride as the reducing agent.[7][8][9]
-
Materials:
-
9-Ethyl-9H-carbazole-3-carbaldehyde (3)
-
Methylamine (40% solution in water)
-
Methanol (B129727) (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 9-Ethyl-9H-carbazole-3-carbaldehyde (1 mmol) in methanol (20 mL).
-
Add methylamine solution (3 mmol) and stir the mixture at room temperature for 2 hours to form the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium borohydride (1.5 mmol) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction at room temperature for an additional 4 hours.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude free base 9-Ethyl-N-methyl-9H-carbazole-3-methanamine (4). The product can be purified by column chromatography if necessary.
-
Step 4: Synthesis of 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride (5)
This final step converts the synthesized free base into its more stable hydrochloride salt.
-
Materials:
-
9-Ethyl-N-methyl-9H-carbazole-3-methanamine (4)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (2 M in diethyl ether)
-
-
Procedure:
-
Dissolve the crude 9-Ethyl-N-methyl-9H-carbazole-3-methanamine (4) in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add 2 M HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride (5) as a solid.
-
Data Presentation
| Step | Starting Material | Product | Key Reagents | Solvent | Yield (%) | M.P. (°C) |
| 1 | 9H-Carbazole (1) | 9-Ethyl-9H-carbazole (2) | KOH, Bromoethane | DMF | 85-90 | 67-69 |
| 2 | 9-Ethyl-9H-carbazole (2) | 9-Ethyl-9H-carbazole-3-carbaldehyde (3) | POCl₃ | DMF | 80-85 | 104-106 |
| 3 | 9-Ethyl-9H-carbazole-3-carbaldehyde (3) | 9-Ethyl-N-methyl-9H-carbazole-3-methanamine (4) | Methylamine, NaBH₄ | Methanol | 75-85 | N/A (Oil) |
| 4 | 9-Ethyl-N-methyl-9H-carbazole-3-methanamine (4) | 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride (5) | HCl in Et₂O | Diethyl Ether | >95 | >200 |
Visualization of Experimental Workflow
References
- 1. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
PhiKan 083 hydrochloride precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with PhiKan 083 hydrochloride in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a carbazole (B46965) derivative that acts as a stabilizing agent for the p53-Y220C mutant protein.[1][2][3] The Y220C mutation in the p53 tumor suppressor protein creates a surface cavity that destabilizes the protein, leading to its denaturation and loss of function.[2] PhiKan 083 binds to this cavity, stabilizing the mutant p53 protein and restoring its wild-type conformation.[2][4] This reactivation of p53's tumor suppressor functions can lead to cell cycle arrest and apoptosis in cancer cells harboring the Y220C mutation.[4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[5][6] It is highly soluble in DMSO, allowing for the preparation of a concentrated stock solution that can be further diluted in culture media.[5][6]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in your cell culture should be kept as low as possible to minimize cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[7] The specific tolerance to DMSO can vary between cell lines, so it is recommended to perform a vehicle control experiment to determine the highest non-toxic concentration for your specific cells.
Q4: How should I store the this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds dissolved in DMSO when they are introduced into an aqueous environment like cell culture media.[7] This occurs because the compound's solubility drastically decreases as the DMSO is diluted.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[7] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[7] Add the compound dropwise while gently vortexing or swirling the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[7] |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[7] This may require preparing a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation of this compound in the Incubator
Question: My media containing this compound looks clear initially, but after a few hours or days in the incubator, I observe a cloudy or crystalline precipitate. What could be happening?
Answer: Delayed precipitation can occur due to changes in the media's physicochemical properties over time or interactions with media components.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of a hydrochloride salt. | Monitor the pH of your culture medium. Consider using a medium buffered with HEPES for more stable pH control. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or proteins in the serum, forming insoluble complexes. | Try reducing the serum (e.g., FBS) concentration if your cells can tolerate it. You could also test a different basal media formulation. |
| Media Evaporation | In long-term experiments, evaporation of water from the culture plates can increase the concentration of all components, including PhiKan 083, potentially exceeding its solubility. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane. |
| Temperature Fluctuations | Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect the compound's solubility. | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with a heated stage. |
Quantitative Data
Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 62.5 mg/mL (≥ 227.45 mM)[6] | May require sonication and warming to 60°C for complete dissolution.[6] |
| Water | ~2 mg/mL (~7.28 mM) | May require sonication and warming.[6] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) with 10% FBS | Estimated < 100 µM | This is an estimate. The actual solubility will depend on the specific media formulation, serum concentration, pH, and temperature. A solubility test is crucial. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, use gentle warming in a 37°C water bath and brief sonication.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the 10 mM stock solution.
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
To minimize precipitation, perform a serial dilution. For example, to achieve a 10 µM final concentration in 10 mL of medium, add 10 µL of the 10 mM stock solution.
-
Crucial Step: Add the 10 µL of the stock solution dropwise to the 10 mL of pre-warmed medium while gently swirling the tube or flask. Do not add the medium to the DMSO stock.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cells harboring the p53-Y220C mutation.
-
Cell Seeding:
-
Seed your p53-Y220C mutant cancer cells in a 96-well plate at a predetermined optimal density.
-
Include wells for a vehicle control (DMSO only) and untreated cells.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in your complete culture medium from your stock solution, as described in Protocol 1.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. pynnaclestudy.com [pynnaclestudy.com]
- 5. Novel carbazole sulfonamide derivatives of antitumor agent: Synthesis, antiproliferative activity and aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Frontiers | AI-powered discovery of a novel p53-Y220C reactivator [frontiersin.org]
improving PhiKan 083 hydrochloride solubility for experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling and use of PhiKan 083 hydrochloride in experimental settings. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of solubility data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a carbazole (B46965) derivative that acts as a stabilizer of the p53-Y220C mutant. This specific mutation in the p53 tumor suppressor protein creates a surface cavity that destabilizes the protein. PhiKan 083 binds to this cavity, stabilizing the mutant p53 and potentially restoring its tumor-suppressive function.[1] Its target pathway is related to apoptosis.[2]
Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is happening?
A2: This phenomenon is common for hydrophobic compounds and is known as "precipitation upon dilution."[3][4] It occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit in that specific buffer. The organic solvent in your stock solution is a much better solvent for the compound than the aqueous buffer.
Q3: Can I heat or sonicate the solution to improve the solubility of this compound?
A3: Yes, gentle warming and sonication can be effective for dissolving this compound.[5] For preparing a stock solution in DMSO, warming to 60°C with ultrasonic treatment is recommended.[6] For aqueous solutions, ultrasonic and warming can also aid dissolution.[6] However, it is crucial to use these methods cautiously to avoid potential degradation of the compound.
Q4: What is the optimal way to store this compound solutions?
A4: For long-term stability, stock solutions of this compound in an organic solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is advisable to store solutions in single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen solvent. | The concentration is too high for the selected solvent. | Refer to the solubility data table below to ensure you are not exceeding the solubility limit. |
| The quality of the solvent is poor (e.g., non-anhydrous DMSO). | Use a fresh, high-purity, anhydrous solvent. DMSO is hygroscopic and can absorb water, which may reduce the solubility of the compound.[5] | |
| Insufficient agitation. | Use a combination of vortexing, gentle warming, and sonication to aid dissolution.[5] | |
| The compound precipitates out of the aqueous buffer after dilution from a stock solution. | The final concentration in the aqueous buffer is above the solubility limit. | Decrease the final concentration of this compound in your experiment. |
| The percentage of organic solvent in the final solution is too low. | While keeping the organic solvent concentration low is important for biological assays (typically <0.5%), a slight increase may be necessary to maintain solubility. Always include a vehicle control in your experiment.[4] | |
| The pH of the aqueous buffer is not optimal for solubility. | For ionizable compounds, adjusting the buffer's pH can significantly impact solubility.[3][4] Experiment with a range of pH values to find the optimal condition for your experiment. | |
| Inconsistent experimental results. | The compound may have precipitated in the cell culture media or assay buffer. | Visually inspect your experimental plates for any signs of precipitation. Prepare fresh dilutions for each experiment. |
| The stock solution may have degraded due to improper storage. | Ensure stock solutions are stored correctly in aliquots at the recommended temperature. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL[5] | 419.59 mM | Requires ultrasonic assistance.[5] |
| DMSO | 62.5 mg/mL[6] | 227.45 mM | Requires ultrasonic, warming, and heating to 60°C.[6] |
| Ethanol | 100 mg/mL[5] | 419.59 mM | Requires ultrasonic assistance.[5] |
| Water | 2 mg/mL[6] | 7.28 mM | Requires ultrasonic and warming.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block
-
Sonicator
Procedure:
-
Calculate the required mass of this compound using its molecular weight (274.79 g/mol ). For 1 mL of a 10 mM solution, you will need 2.748 mg.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath or on a heat block set to 60°C for 5-10 minutes.
-
Sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in your aqueous buffer or cell culture medium to achieve the desired final concentration.
-
When diluting, add the stock solution to the aqueous buffer and immediately vortex to ensure rapid mixing and minimize precipitation.
-
Ensure the final concentration of DMSO in your working solution is non-toxic to your cells (typically below 0.5%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: p53 signaling pathway and the role of PhiKan 083.
Caption: Workflow for preparing PhiKan 083 solutions.
Caption: Troubleshooting logic for solubility problems.
References
- 1. A Novel Approach to Solubilizing Water-insoluble Bioactive Compounds` - LOUISIANA STATE UNIVERSITY [portal.nifa.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PhiKan 083 Hydrochloride for Apoptosis Induction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PhiKan 083 hydrochloride to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in inducing apoptosis?
This compound is a carbazole (B46965) derivative that acts as a stabilizer for the mutant p53 protein, specifically the Y220C mutant.[1][2][3] This mutation creates a surface cavity that destabilizes the p53 protein, leading to its rapid denaturation and loss of tumor suppressor function.[4] PhiKan 083 binds to this cavity, stabilizing the mutant p53 protein and restoring its function.[1][3] Activated p53 can then induce apoptosis through the transcriptional activation of pro-apoptotic genes like PUMA and NOXA, which in turn activate the intrinsic (mitochondrial) apoptosis pathway.[5][6]
Q2: What is a recommended starting concentration for this compound to induce apoptosis?
Based on published data, concentrations between 100 µM and 125 µM have been shown to be effective in reducing cell viability and enhancing pro-apoptotic activity in various cancer cell lines, including engineered variants of Ln229 glioblastoma cells.[1][3][7] A concentration of 125 µM for 48 hours resulted in a significant reduction in cell viability.[1][2][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[7] It is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][2] When preparing your working solution, dilute the DMSO stock in your cell culture medium. Be aware that high concentrations of organic solvents like DMSO can be toxic to cells; it is advisable to keep the final DMSO concentration in your culture medium below 0.5%.[8]
Q4: Can this compound be used in combination with other therapeutic agents?
Yes, studies have shown that this compound can enhance the pro-apoptotic activity of other chemotherapeutic agents. For instance, a concentration of 100 µM PhiKan 083 in combination with 1 µM doxorubicin (B1662922) has been shown to increase apoptosis in several Ln229 cell variants.[3][9] Combination therapy may allow for lower concentrations of each drug, potentially reducing off-target effects.
Troubleshooting Guides
This section addresses common issues that may arise during experiments aimed at optimizing this compound concentration for apoptosis induction.
Problem 1: Low or No Apoptosis Induction
| Possible Cause | Suggested Solution |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 µM to 200 µM) to identify the optimal concentration for your cell line. |
| Insufficient Incubation Time | Apoptosis is a time-dependent process. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration. |
| Cell Line Resistance | Your cell line may not express the p53 Y220C mutant or may have other mutations that confer resistance. Verify the p53 status of your cell line. Consider using a positive control cell line known to be sensitive to PhiKan 083. |
| Incorrect Assay Timing | The timing of your apoptosis assay is critical. If you are using an early marker like Annexin V, you may miss the peak if you assay too late. Conversely, late-stage markers like DNA fragmentation may not be apparent at early time points.[10] |
| Reagent Issues | Ensure that your this compound and apoptosis detection reagents have been stored correctly and have not expired.[11] |
Problem 2: High Background Signal in Control Groups
| Possible Cause | Suggested Solution |
| Spontaneous Apoptosis | Over-confluent or starved cells can undergo spontaneous apoptosis.[11] Ensure you are using healthy, log-phase cells for your experiments. |
| Harsh Cell Handling | Excessive pipetting or centrifugation can cause mechanical damage to cells, leading to false-positive apoptosis signals.[11] Handle cells gently. |
| Reagent Concentration | Using too high a concentration of staining reagents (e.g., Annexin V) can lead to non-specific binding and high background.[10] Titrate your reagents to find the optimal concentration. |
| Inadequate Washing | Insufficient washing after staining can leave residual unbound reagents, contributing to background fluorescence.[10] Follow the washing steps in your protocol carefully. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound reported in the literature.
| Cell Line | Concentration | Incubation Time | Effect |
| Engineered variants of Ln229 cells | 125 µM | 48 hours | ~70 ± 5% reduction in cell viability[1][2][7] |
| Ln229 cell variants (p53wt, p53Y220C, p53G245S, p53R282W) | 100 µM (in combination with 1 µM NSC 123127) | Not specified | Enhanced pro-apoptotic activity[1] |
| Ln229 cell variants (p53wt, p53Y220C, p53G245S, p53R282W) | 100 µM (in combination with 1 µM doxorubicin) | Not specified | Enhanced pro-apoptotic activity[3][9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired incubation time. Include untreated and vehicle-treated (DMSO) controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted rescue of a destabilized mutant of p53 by an in silico screened drug. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Hsp90 inhibitors promote p53-dependent apoptosis through PUMA and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. benchchem.com [benchchem.com]
- 11. yeasenbio.com [yeasenbio.com]
potential off-target effects of PhiKan 083 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using PhiKan 083 hydrochloride. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a carbazole (B46965) derivative that functions as a stabilizing agent for the p53-Y220C mutant protein.[1][2][3] The Y220C mutation in the p53 tumor suppressor protein creates a surface cavity that destabilizes the protein, leading to its rapid denaturation and loss of function.[4][5] PhiKan 083 binds to this mutation-induced cleft, slowing the rate of thermal denaturation and restoring the stability of the mutant p53 protein.[5][6][7] This stabilization is intended to rescue the tumor suppressor functions of p53.
Q2: Is there any published data on the off-target effects of this compound?
Currently, there is no specific experimental data, such as kinase profiling or broad selectivity screening, published in the peer-reviewed literature that details the off-target effects of this compound. The available research primarily focuses on its intended on-target activity of stabilizing the p53-Y220C mutant.
Q3: What are the potential, un-investigated off-target effects of compounds with a carbazole scaffold?
While specific off-target data for PhiKan 083 is unavailable, the broader class of carbazole derivatives has been reported to exhibit a range of biological activities. Researchers should be aware of these potential off-target mechanisms, which could include:
-
Inhibition of STAT pathways: Some carbazole derivatives have been shown to act as inhibitors of the JAK/STAT signaling pathway, particularly STAT3.[8][9]
-
Interaction with Tubulin: Certain carbazole compounds have been observed to interfere with tubulin organization, which could impact microtubule dynamics and cell division.[8]
-
Inhibition of Topoisomerases: There are reports of carbazole derivatives that can inhibit the activity of human topoisomerases I and II, enzymes critical for DNA replication and transcription.[10][11]
It is important to note that these are general activities of some carbazole-containing molecules and have not been specifically demonstrated for PhiKan 083.
Q4: How can I control for potential off-target effects in my experiments?
To determine if an observed cellular phenotype is a result of the on-target stabilization of p53-Y220C or a potential off-target effect, researchers should incorporate rigorous controls. A recommended experimental workflow for this is outlined in the "Troubleshooting Guides" section. Key controls include:
-
Using a cell line that does not express the p53-Y220C mutant.
-
Employing a structurally related but inactive analog of PhiKan 083, if available.
-
Utilizing siRNA or CRISPR/Cas9 to knock down p53 to see if the effect of PhiKan 083 is ablated.
Troubleshooting Guides
Problem: I am observing a significant cellular effect in a cell line that does not express the p53-Y220C mutant.
This observation may suggest a potential off-target effect of this compound. The following steps can help to investigate this possibility:
-
Confirm Genotype: First, re-verify the p53 status of your cell line through sequencing to ensure there are no unexpected mutations.
-
Dose-Response Analysis: Perform a dose-response experiment in both your p53-Y220C and non-Y220C cell lines. A significant effect in the non-Y220C line, especially at similar concentrations, points towards an off-target mechanism.
-
Target Engagement: If possible, use a thermal shift assay to confirm that PhiKan 083 is not stabilizing other proteins in your non-Y220C cell line.
-
Pathway Analysis: Use techniques like western blotting or RT-qPCR to investigate whether PhiKan 083 is modulating pathways known to be affected by other carbazole derivatives (e.g., STAT signaling, microtubule-related protein expression, or markers of DNA damage that might indicate topoisomerase inhibition).
Quantitative Data Summary
As there is no available quantitative data on the off-target effects of this compound, the following table summarizes its known on-target binding affinity.
| Target | Assay | Kd (μM) | Cell Line |
| p53-Y220C | Isothermal Titration Calorimetry | 125 ± 10 | N/A |
| p53-Y220C | Not Specified | 167 | N/A |
| p53-Y220C | Not Specified | 150 | Ln229 |
Experimental Protocols
Cell Viability Assay
This protocol is adapted from studies investigating the on-target effects of PhiKan 083.
Objective: To assess the effect of this compound on the viability of cancer cells.
Materials:
-
Ln229 glioblastoma cell lines (or other relevant cancer cell lines) with and without the p53-Y220C mutation.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).
-
96-well cell culture plates.
-
Multichannel pipette.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of PhiKan 083 (e.g., 0.1 µM to 200 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement:
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight. Read the absorbance at 570 nm.
-
For PrestoBlue™ or CellTiter-Glo®: Follow the manufacturer's instructions.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Experimental workflow for identifying potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Targeted rescue of a destabilized mutant of p53 by an in silico screened drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule correctors and stabilizers to target p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
PhiKan 083 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of PhiKan 083 hydrochloride. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture.[1][2][3]
Q2: How should I store solutions of this compound?
A2: The appropriate storage conditions for this compound solutions depend on the solvent and desired storage duration. For stock solutions, it is recommended to aliquot and store them to avoid repeated freeze-thaw cycles.[3]
-
In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] These solutions should also be sealed and kept away from moisture.[1][2][3]
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in the following solvents:
-
DMSO: Soluble up to 62.5 mg/mL (227.45 mM).[1][2][3] It is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2][3] Warming to 60°C and ultrasonication may be required to fully dissolve the compound.[1][2][3]
-
Water: Soluble up to 2 mg/mL (7.28 mM).[2][3][4] Ultrasonication and warming are needed for dissolution.[2][3] If using water to prepare a stock solution, it should be diluted to the working concentration and sterilized by filtration through a 0.22 μm filter before use.[2][3]
-
Ethanol: Soluble up to 100 mg/mL (419.59 mM) with the need for ultrasonication.[5]
Q4: What is the primary mechanism of action for PhiKan 083?
A4: PhiKan 083 is a carbazole (B46965) derivative that acts as a stabilizing agent for the p53 protein, particularly the Y220C mutant.[1][2] It binds to a surface cavity on the mutant p53, slowing its thermal denaturation and aiming to restore its tumor-suppressive function, which can lead to apoptosis.[1][6]
Data Summary
Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid | 4°C | Long-term | Sealed storage, away from moisture.[1][2][3] |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture.[1][2][3] |
| -80°C | 6 months | Sealed storage, away from moisture.[1][2][3] |
Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Dissolution Method |
| DMSO | 62.5 | 227.45 | Ultrasonic, warming, heat to 60°C.[1][2][3] |
| Water | 2 | 7.28 | Ultrasonic and warming.[2][3][4] |
| Ethanol | 100 | 419.59 | Ultrasonic.[5] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Solution | - Solution is supersaturated.- Temperature fluctuations during storage.- Improper solvent was used. | - Gently warm the solution and sonicate to redissolve.- Prepare a fresh solution at a lower concentration.- Ensure the correct solvent and storage temperature are used. |
| Loss of Biological Activity | - Degradation due to improper storage.- Multiple freeze-thaw cycles.- Exposure to light or moisture. | - Use a fresh aliquot of the compound.- Prepare fresh solutions for each experiment.- Store the compound and solutions as recommended, protected from light and moisture. |
| Inconsistent Experimental Results | - Inaccurate solution concentration.- Degradation of the compound.- Variability in experimental conditions. | - Verify the concentration of your stock solution.- Use a fresh, properly stored sample of this compound.- Standardize all experimental protocols. |
Experimental Protocols & Visualizations
General Protocol for Assessing Compound Stability
A comprehensive assessment of this compound stability can be performed using High-Performance Liquid Chromatography (HPLC). This protocol provides a general framework for such a study.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Stability Samples: Dilute the stock solution with various buffers to create samples at different pH values (e.g., pH 3, 5, 7, 9). Prepare additional samples to test for stability under light exposure and at different temperatures.
-
Incubation: Store the prepared samples under the desired conditions (e.g., 4°C, room temperature, 40°C; protected from light or exposed to a light source).
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
HPLC Analysis: Analyze the aliquots by HPLC to determine the concentration of the remaining this compound. A decrease in the peak area corresponding to the parent compound indicates degradation.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Signaling Pathway
This compound is designed to stabilize the p53 protein, particularly the Y220C mutant. A stable and functional p53 can then initiate downstream signaling pathways that lead to cell cycle arrest or apoptosis, thereby exerting its tumor-suppressive effects.
Troubleshooting Logic
This diagram illustrates a logical approach to troubleshooting common issues encountered when working with this compound.
References
dealing with low efficacy of PhiKan 083 hydrochloride in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of PhiKan 083 hydrochloride in in vitro experiments.
Troubleshooting Guide
This guide addresses common issues that may lead to perceived low efficacy of this compound in a question-and-answer format.
Question 1: Why am I observing a minimal or no effect of this compound on cell viability in my p53-Y220C mutant cell line?
Possible Causes and Solutions:
-
Suboptimal Compound Concentration: this compound has a reported dissociation constant (Kd) in the micromolar range.[1][2] Efficacy may only be apparent at higher concentrations.
-
Recommendation: Perform a dose-response study with a broad range of concentrations, extending into the high micromolar range (e.g., 50 µM to 200 µM), to determine the optimal effective concentration for your specific cell line and assay conditions.
-
-
Compound Solubility Issues: Like many small molecules, this compound's solubility in aqueous cell culture media can be limited, leading to precipitation and a lower effective concentration.
-
Recommendation: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[3] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Visually inspect for any precipitation after dilution into the media.
-
-
Incorrect Cell Line or Low Expression of p53-Y220C: The primary target of this compound is the Y220C mutant of p53.[1][2] Its stabilizing effect will be minimal in cell lines that are p53-null, express wild-type p53, or have other p53 mutations.
-
Recommendation: Confirm the p53 status of your cell line through sequencing. Additionally, verify the expression level of the p53-Y220C protein, as low expression levels may result in a diminished response to the compound.
-
-
Assay Duration and Endpoint: The effects of p53 stabilization, such as apoptosis or cell cycle arrest, may take time to manifest.
Question 2: My biophysical assay (e.g., thermal shift assay) shows only a small increase in the melting temperature (Tm) of p53-Y220C with this compound. Is this expected?
Possible Causes and Solutions:
-
Moderate Binding Affinity: this compound is not a high-affinity ligand. The observed stabilization will be concentration-dependent and may result in a modest, yet significant, shift in Tm.
-
Recommendation: Ensure that the concentration of this compound used in the assay is sufficient to achieve saturation of the protein. Also, include appropriate positive and negative controls to validate the assay's sensitivity.
-
-
Suboptimal Assay Conditions: The stability of the p53 protein itself is sensitive to buffer conditions such as pH, ionic strength, and the presence of reducing agents.
-
Recommendation: Optimize the buffer conditions to ensure the stability of the p53-Y220C protein before assessing the effect of the compound. The buffer should mimic physiological conditions as closely as possible.
-
Question 3: I am not observing restoration of p53 transcriptional activity in my reporter assay. What could be the reason?
Possible Causes and Solutions:
-
Downstream Pathway Integrity: The restoration of p53's transcriptional activity relies on a functional downstream signaling pathway.
-
Recommendation: Verify that the downstream components of the p53 pathway are intact and functional in your cell model.
-
-
Insufficient Stabilization for Functional Rescue: While this compound can stabilize the p53-Y220C protein, the degree of stabilization required to fully restore its transcriptional function may vary between cell lines and promoter contexts.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a carbazole (B46965) derivative that acts as a stabilizing agent for the Y220C mutant of the p53 tumor suppressor protein.[1][2] It binds to a surface cavity created by the Y220C mutation, thereby increasing the thermal stability of the protein.[1][2]
What is the reported binding affinity of this compound for p53-Y220C? The reported dissociation constant (Kd) for this compound binding to p53-Y220C is approximately 150-167 µM.[1][2]
What are the recommended storage conditions for this compound? For long-term storage of a stock solution, it is recommended to store it at -80°C for up to 6 months.[1] For shorter periods, -20°C for up to 1 month is acceptable.[1]
In which solvent should I dissolve this compound? this compound is soluble in DMSO.[3] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium.
Does this compound affect wild-type p53? this compound preferentially binds to the mutated Y220C form of p53. Its stabilizing effect on wild-type p53 is significantly lower.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | ~150 µM | Ln229 cells | [1] |
| Binding Affinity (Kd) | 167 µM | In vitro | [2] |
| Cell Viability Reduction | ~70 ± 5% | Ln229 cell variants | [1] |
| Effective Concentration | 125 µM (for 48h) | Ln229 cell variants | [1][3] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cells containing the p53-Y220C mutation (e.g., engineered Ln229 cells) in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 48 hours).[1][3]
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTT or a commercial luminescent cell viability assay, according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to the vehicle control and plot the results as a percentage of viability versus the compound concentration to determine the IC50 value.
Thermal Shift Assay (Differential Scanning Fluorimetry)
-
Protein Preparation: Purify the recombinant p53-Y220C protein. Ensure the protein is in a suitable buffer for the assay (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Reaction Mixture: In a qPCR plate, prepare a reaction mixture containing the purified p53-Y220C protein at a final concentration of 2 µM, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the desired concentration of this compound or a vehicle control (DMSO).
-
Melt Curve Analysis: Place the plate in a real-time PCR instrument and perform a melt curve analysis by gradually increasing the temperature (e.g., from 25°C to 95°C).
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. Compare the Tm of the protein with and without this compound to determine the thermal shift (ΔTm).
Visualizations
Caption: Signaling pathway of p53-Y220C stabilization by PhiKan 083.
Caption: Troubleshooting workflow for low in vitro efficacy of PhiKan 083.
References
minimizing cytotoxicity of PhiKan 083 hydrochloride vehicle
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing vehicle-induced cytotoxicity when working with PhiKan 083 hydrochloride.
Troubleshooting Guide
Problem 1: High background cytotoxicity observed in vehicle control.
Possible Cause: The concentration of the organic solvent (e.g., DMSO, ethanol) in the final culture medium is too high.
Troubleshooting Steps:
-
Verify Solvent Concentration: Calculate the final percentage of the vehicle in the cell culture medium. For most cell lines, the final concentration of DMSO should be kept at ≤ 0.5%, and for ethanol (B145695), it is often recommended to be even lower.[1][2]
-
Run a Vehicle Toxicity Curve: Perform a dose-response experiment with the vehicle alone to determine the maximum tolerated concentration for your specific cell line.
-
Optimize Stock Concentration: If the final vehicle concentration is too high, consider preparing a more concentrated stock of this compound to reduce the volume added to the culture medium.
-
Alternative Solvents: If DMSO or ethanol prove to be too toxic, consider alternative solvents or vehicle formulations.[3]
Problem 2: Precipitation of this compound in culture medium.
Possible Cause: Poor solubility of the compound in the aqueous culture medium upon dilution from the stock solution.
Troubleshooting Steps:
-
Method of Dilution: When diluting the stock solution, add the stock dropwise to the culture medium while gently vortexing or swirling to facilitate mixing and prevent immediate precipitation.[1]
-
Intermediate Dilution Step: Consider performing an intermediate dilution of the stock solution in a solvent that is miscible with both the stock solvent and the culture medium.
-
Sonication: Briefly sonicate the final diluted solution in a water bath to aid in the dissolution of any small precipitates.[1]
-
Complex Vehicle Formulations: For in vivo or challenging in vitro models, consider using a complex vehicle to improve solubility.[3]
Problem 3: Inconsistent results between experiments.
Possible Cause: Variability in stock solution preparation or handling.
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions for each experiment, or if using a frozen stock, ensure it is a fresh aliquot that has not undergone multiple freeze-thaw cycles.[1] Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4]
-
Hygroscopic Solvents: Use fresh, anhydrous DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed water can affect compound solubility.[3]
-
Consistent Dissolution Method: Always use the same procedure for dissolving this compound, including the use of sonication or gentle warming if necessary, to ensure consistency.[3][5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) and ethanol are common starting solvents for this compound.[3] It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific experimental needs.[1]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: As a general rule, the final concentration of DMSO in cell culture should be kept at or below 0.5% to minimize cytotoxicity.[1][6] However, the tolerance can be cell-line dependent, so it is best to determine this experimentally.
Q3: My this compound is difficult to dissolve. What can I do?
A3: If you encounter solubility issues, you can try ultrasonic treatment or gentle warming (e.g., to 60°C for the hydrochloride salt in DMSO) to facilitate dissolution.[3][5]
Q4: Are there alternative vehicle formulations for in vivo studies or for sensitive in vitro assays?
A4: Yes, for in vivo or other specialized applications, complex vehicles can be used to improve the solubility and delivery of PhiKan 083. Some reported formulations include:
-
10% DMSO / 90% Corn Oil[3]
-
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[3]
-
10% DMSO / 90% (20% SBE-β-CD in Saline)[3]
Q5: How should I prepare my vehicle control?
A5: The vehicle control should contain the same concentration of the solvent or vehicle mixture as the treated samples.[2] This is crucial to accurately attribute any observed cytotoxicity to the compound itself rather than the vehicle.
Data Presentation
Table 1: Solubility of PhiKan 083 and its Hydrochloride Salt in Various Solvents and Vehicles.
| Compound | Solvent/Vehicle | Solubility | Notes |
| PhiKan 083 | DMSO | ≥ 100 mg/mL (419.59 mM) | Requires ultrasonic treatment.[3] |
| PhiKan 083 | Ethanol | ≥ 100 mg/mL (419.59 mM) | Requires ultrasonic treatment.[3] |
| This compound | DMSO | ≥ 62.5 mg/mL (227.45 mM) | Requires ultrasonic treatment and warming to 60°C.[5] |
| PhiKan 083 | 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (10.49 mM) | Clear solution.[3] |
| PhiKan 083 | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.17 mg/mL (9.11 mM) | Clear solution.[3] |
| PhiKan 083 | 10% DMSO / 90% (20% SBE-β-CD in Saline) | 2.17 mg/mL (9.11 mM) | Suspended solution, requires ultrasonic treatment.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or warm gently to 60°C until the solution is clear.[1][5]
-
Storage: Store the stock solution in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][4]
Protocol 2: Determining Vehicle Cytotoxicity using MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[7]
-
Vehicle Preparation: Prepare serial dilutions of your vehicle (e.g., DMSO) in the cell culture medium. The concentration range should span above and below the intended final concentration in your experiments.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the vehicle. Include a "medium only" control.
-
Incubation: Incubate the plate for the same duration as your planned this compound treatment (e.g., 24, 48, or 72 hours).[7]
-
MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the "medium only" control to determine the cytotoxic threshold.
Visualizations
Caption: Experimental workflow for preparing and testing this compound.
Caption: Simplified signaling pathway of this compound action on mutant p53.
References
Technical Support Center: PhiKan 083 Hydrochloride Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with PhiKan 083 hydrochloride. Our goal is to help you address common challenges and achieve consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a carbazole (B46965) derivative that acts as a stabilizer of the Y220C mutant of the p53 tumor suppressor protein.[1][2][3] The Y220C mutation creates a surface cavity that destabilizes the p53 protein.[4][5] PhiKan 083 binds to this cavity, increasing the melting temperature and slowing the denaturation rate of the mutant p53 protein, thereby rescuing its tumor suppressor function.[2][5][6]
Q2: In which cell lines is this compound expected to be most effective?
This compound is specifically designed to stabilize the p53-Y220C mutant.[3] Therefore, it is expected to have the most significant effects in cancer cell lines harboring this specific mutation.[3][6] Efficacy in cell lines with wild-type p53 or other p53 mutations may be limited, although some pro-apoptotic activity has been observed when used in combination with other agents in various p53 backgrounds.[1][2]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored at -20°C for up to one month or -80°C for up to six months, kept in a sealed container away from moisture.[1] Stock solutions, particularly if prepared in water, should be filter-sterilized before use.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected reduction in cell viability.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect p53 mutation status in the cell line. | 1. Confirm the p53 status of your cell line through sequencing to ensure it carries the Y220C mutation. 2. Use a positive control cell line known to harbor the p53-Y220C mutation, such as certain engineered Ln229 cells.[6] | Consistent and significant reduction in cell viability in p53-Y220C positive cells. |
| Suboptimal compound concentration. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Published effective concentrations range from 100 µM to 125 µM.[1][6] 2. Ensure complete dissolution of the compound in the solvent before diluting in media. | Identification of the EC50 and optimal working concentration for your assay. |
| Compound instability in culture media. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Minimize the exposure of the compound to light and elevated temperatures during handling. | Improved consistency and reproducibility of experimental results. |
| Cell density and culture conditions. | 1. Standardize cell seeding density across all experiments. 2. Ensure consistent media volume, serum concentration, and incubation times. | Reduced variability between experimental replicates and batches. |
Issue 2: Compound precipitation in stock solution or culture media.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor solubility. | 1. Prepare stock solutions in 100% DMSO. For a 62.5 mg/mL stock, ultrasonic warming to 60°C may be necessary.[6] 2. When preparing working solutions, consider using a formulation with co-solvents like PEG300 and Tween-80 for in vivo studies, which can also improve solubility in aqueous media for in vitro experiments.[2] 3. If precipitation occurs upon dilution in aqueous media, try vortexing or brief sonication.[2] | A clear stock solution and minimal precipitation in the final working concentration. |
| Incorrect solvent. | 1. Use high-purity, anhydrous DMSO for preparing the initial stock solution. 2. Avoid using water as the primary solvent for high-concentration stocks.[1] | Complete dissolution of the compound and a stable stock solution. |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., Ln229-p53-Y220C) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture media from the cells and replace it with media containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest compound treatment.
-
Incubation: Incubate the cells for a specified period, for example, 48 hours.[6]
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Summary of Published Experimental Data
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) | 167 µM | N/A (Biochemical) | [1][2] |
| Relative Binding Affinity (Kd) | 150 µM | Ln229 | [1][6] |
| Effective Concentration (Cell Viability) | 125 µM (for ~70% reduction) | Engineered variants of Ln229 | [1][6] |
| Incubation Time (Cell Viability) | 48 hours | Engineered variants of Ln229 | [1][6] |
| Combination Treatment (Pro-apoptotic) | 100 µM PhiKan 083 + 1 µM NSC 123127 | Ln229 variants (p53wt, Y220C, G245S, R282W) | [1][2] |
Visualizations
Caption: p53 signaling pathway and the stabilizing effect of PhiKan 083.
Caption: Troubleshooting workflow for inconsistent PhiKan 083 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Targeted rescue of a destabilized mutant of p53 by an in silico screened drug. | Sigma-Aldrich [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
Restoring the Guardian: A Comparative Guide to PhiKan 083 Hydrochloride and Other p53-Y220C Reactivators
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cell cycle, apoptosis, and genomic stability.[1] Mutations in the TP53 gene are prevalent in over half of all human cancers, frequently leading to a dysfunctional protein unable to prevent tumor progression.[2][3][4] One such hotspot mutation, Y220C, creates a destabilizing surface cavity in the p53 protein, causing it to unfold and lose its tumor-suppressive function.[2][5] This has spurred the development of small-molecule stabilizers that bind to this cavity, restoring the wild-type conformation and reactivating p53's anticancer activities.
This guide provides a comparative analysis of PhiKan 083 hydrochloride, an early carbazole-based stabilizer, and other notable compounds designed to rescue the p53-Y220C mutant. We present key experimental data, detailed methodologies for relevant assays, and visual representations of the underlying biological pathways and experimental workflows.
Performance Comparison of p53-Y220C Stabilizers
The efficacy of small-molecule stabilizers for p53-Y220C is assessed through various biophysical and cell-based assays. Key metrics include binding affinity (Kd), the degree of thermal stabilization (ΔTm), and the concentration required to elicit a biological response in cells (e.g., SC150 for DNA binding, IC50 for cell growth inhibition). Below is a summary of reported data for PhiKan 083 and its more advanced alternatives.
| Compound | Chemical Class | Binding Affinity (Kd) | Thermal Stabilization (ΔTm) | Cellular Activity |
| PhiKan 083 | Carbazole | 150-167 μM[5][6][7] | +1.11 °C (at 250 μM)[5][6] | SC150 (DNA binding): 37.2 μM[8] |
| PK-9328 | Carbazole Analog | 1.7 μM[9][10] | Not explicitly stated, but slows aggregation[10] | Reduces viability of HUH-7 (p53-Y220C) cells[1][10] |
| KG13 | Azaindole (Covalent) | Covalent binder | +8.3 °C[6][11] | Activates p53 target genes (7-10 fold increase)[6] |
| PC14586 (Rezatapopt) | Heteroarylalkyne | ~2.5 nM (SPR)[5] | Increases Tm to wild-type levels (~42°C)[12] | SC150 (DNA binding): 9 nM; IC50 (NUGC-3 cells): 504 nM[13] |
Signaling Pathway and Experimental Workflow
To understand how these compounds function, it is essential to visualize the p53 signaling pathway and the typical workflow for identifying and validating such molecules.
Caption: p53 pathway restoration by small-molecule stabilizers.
Caption: Workflow for p53-Y220C stabilizer discovery.
Key Experimental Protocols
The data presented in this guide are derived from established biophysical and cellular methodologies. Below are detailed protocols for three key experiments used to characterize p53-Y220C stabilizers.
Differential Scanning Fluorimetry (DSF) for Thermal Stability
This assay measures the thermal unfolding of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein denatures. A stabilizing compound will increase the melting temperature (Tm).
Principle: The fluorescent dye (e.g., SYPRO Orange) has low fluorescence in aqueous solution but becomes highly fluorescent upon binding to hydrophobic regions of a protein. As the protein is heated and unfolds, more hydrophobic regions become exposed, leading to an increase in fluorescence. The midpoint of this transition is the Tm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the p53-Y220C DNA binding domain (DBD) at 1-2 mg/mL in a suitable buffer (e.g., 25 mM HEPES pH 7.2, 150 mM NaCl, 5 mM DTT).
-
Prepare a stock solution of the test compound (e.g., PhiKan 083) in 100% DMSO.
-
Dilute the SYPRO Orange dye (e.g., 5000x stock) in the assay buffer.
-
-
Sample Preparation:
-
In a 96-well PCR plate, prepare the reaction mixture for each sample. A typical 20 µL reaction includes:
-
10 µM p53-Y220C protein.
-
10x SYPRO Orange dye.
-
Desired concentration of the test compound (e.g., 10-250 µM). Ensure the final DMSO concentration is constant across all wells (typically ≤ 1%).
-
Assay buffer to bring the final volume to 20 µL.
-
-
Include controls: protein with DMSO only (no compound) and buffer with dye only (no protein).
-
-
Data Acquisition:
-
Place the 96-well plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of approximately 1°C/minute.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye (e.g., 470 nm excitation, 570 nm emission for SYPRO Orange).
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The Tm is determined by fitting the sigmoidal melting curve to a Boltzmann equation or by finding the peak of the first derivative of the curve.
-
The change in melting temperature (ΔTm) is calculated as Tm (with compound) - Tm (DMSO control).
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
Principle: A solution of the ligand (e.g., PhiKan 083) is titrated into a solution of the protein (p53-Y220C) in the sample cell of a calorimeter. The heat change upon each injection is measured relative to a reference cell.
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze both the p53-Y220C protein and the test compound into the identical buffer (e.g., 25 mM KPi pH 7.2, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.[10] The final buffer for dissolving the compound should be the dialysis buffer.
-
Degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the p53-Y220C protein into the sample cell at a concentration typically 10-20 times the expected Kd (e.g., 50-100 µM).
-
Load the test compound into the injection syringe at a concentration 10-20 times that of the protein (e.g., 1-2 mM).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, which is typically discarded from the analysis.
-
Proceed with a series of small, spaced injections (e.g., 20-30 injections of 2 µL each) until the binding sites are saturated.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.
-
p53 Luciferase Reporter Assay for Cellular Activity
This cell-based assay measures the ability of a compound to restore the transcriptional activity of p53-Y220C.
Principle: Cells are engineered to contain a luciferase reporter gene under the control of a p53-responsive element (p53 RE).[14][15] If a compound successfully reactivates p53-Y220C, the restored p53 will bind to the p53 RE and drive the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of p53 activity.
Protocol:
-
Cell Culture and Transfection:
-
Culture a p53-null cell line (e.g., H1299) or a cell line endogenously expressing p53-Y220C (e.g., BxPC-3).
-
If using a p53-null line, co-transfect the cells with an expression vector for p53-Y220C and the p53-luciferase reporter vector. For stable cell lines, select with an appropriate antibiotic (e.g., puromycin (B1679871) or hygromycin).[14][15]
-
-
Compound Treatment:
-
Plate the reporter cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compound (e.g., PhiKan 083) for a specified period (e.g., 24-48 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control if available.
-
-
Luciferase Assay:
-
After incubation, lyse the cells.
-
Add a luciferase assay reagent containing the substrate (e.g., luciferin).
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to cell viability (e.g., using a parallel MTT assay) or to a co-transfected control reporter (e.g., Renilla luciferase).
-
Calculate the fold-activation of the p53 pathway relative to the vehicle-treated control.
-
Plot the fold-activation against the compound concentration to determine the EC50 value.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Restoring p53-wild type conformation in TP53-Y220C mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Discovery of Rezatapopt (PC14586), a First-in-Class, Small-Molecule Reactivator of p53 Y220C Mutant in Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. A Small Molecule Reacts with the p53 Somatic Mutant Y220C to Rescue Wild-type Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A structure-guided molecular chaperone approach for restoring the transcriptional activity of the p53 cancer mutant Y220C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pGL4.38[luc2P/p53 RE/Hygro] Vector Protocol [promega.jp]
- 15. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to p53 Reactivating Compounds: PhiKan 083 Hydrochloride vs. Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." Inactivation of p53, often through mutation, is a hallmark of a vast number of human cancers. This has spurred the development of small molecules aimed at reactivating mutant p53 or enhancing the activity of wild-type p53. This guide provides a detailed comparison of PhiKan 083 hydrochloride with other prominent p53 reactivating compounds: PRIMA-1, APR-246, and Nutlins. We present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols for key assays.
Mechanism of Action: A Tale of Two Strategies
The reactivation of p53 can be broadly approached in two ways: stabilizing mutant p53 to a wild-type-like conformation or inhibiting its negative regulators. PhiKan 083, PRIMA-1, and APR-246 fall into the first category, directly targeting mutant p53. In contrast, Nutlins employ the second strategy, targeting the p53-MDM2 interaction.
This compound: This carbazole (B46965) derivative is highly specific for the p53-Y220C mutant.[1][2] The Y220C mutation creates a surface cavity on the p53 protein, leading to its destabilization.[1][2] PhiKan 083 binds to this cavity, stabilizing the mutant protein, slowing its thermal denaturation, and raising its melting temperature.[1][2] This structural stabilization can restore p53's tumor-suppressive functions, including the induction of apoptosis.[1][2]
PRIMA-1 and APR-246: PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) and its more potent analog, APR-246 (Eprenetapopt), are pro-drugs that are converted to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently modifies thiol groups on cysteine residues within the core domain of mutant p53.[3][4] This modification is believed to induce a conformational change, refolding the mutant p53 into a wild-type-like state and restoring its DNA-binding and transcriptional activities.[3][4]
Nutlins: This class of compounds, including Nutlin-3, functions by inhibiting the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[5] In cancer cells with wild-type p53, MDM2 is often overexpressed, leading to excessive p53 degradation. Nutlins bind to the p53-binding pocket of MDM2, preventing it from targeting p53 for proteasomal degradation.[5] This leads to the stabilization and accumulation of p53, subsequently activating downstream pathways that lead to cell cycle arrest and apoptosis.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by these compounds and a general workflow for their experimental evaluation.
Caption: Signaling pathways of p53 reactivating compounds.
Caption: General experimental workflow for compound evaluation.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Binding Affinity and Cytotoxicity (IC50) of p53 Reactivating Compounds
| Compound | Target | Binding Affinity (Kd/EC50) | Cell Line | IC50 (µM) | Reference |
| PhiKan 083 | p53-Y220C | ~150-167 µM (Kd) | BxPC-3 (pancreatic) | 43 | [1] |
| NUGC-3 (gastric) | 14 | [1] | |||
| Ln229 (glioblastoma) | ~125 (causes ~70% viability reduction) | [1] | |||
| PRIMA-1 | Mutant p53 | Not applicable (covalent) | PANC-1 (pancreatic) | ~35 | [6] |
| BxPC-3 (pancreatic) | ~25 | [6] | |||
| APR-246 | Mutant p53 | Not applicable (covalent) | JHUEM2 (endometrial) | 2.5 | [7] |
| Hec108 (endometrial) | 4.3 | [7] | |||
| Hec1B (endometrial) | 4.5 | [7] | |||
| TOV-112D (ovarian) | ~5 | [8] | |||
| OVCAR-3 (ovarian) | ~7 | [8] | |||
| Nutlin-3 | MDM2 | 90 nM (IC50 for p53-MDM2 inhibition) | SJSA-1 (osteosarcoma) | ~1-2 | [5][9] |
| MHM (osteosarcoma) | ~2-3 | [9] | |||
| U2OS (osteosarcoma) | ~3-4 | [9] |
Table 2: Apoptosis Induction and p53 Target Gene Upregulation
| Compound | Cell Line | Assay | Result | Reference |
| PhiKan 083 | Ln229 variants | Apoptosis Assay | Enhanced pro-apoptotic activity with doxorubicin | [1] |
| PRIMA-1 | Huh-7 (liver) | Western Blot, RT-qPCR | Increased p21 and NOXA expression | [10] |
| APR-246 | KYSE410 (esophageal) | Western Blot | Upregulation of p73 and Noxa | [11] |
| 4T1 (breast) | Apoptosis Assay | ~25% apoptotic cells at 5 µM | [12] | |
| Nutlin-3 | HCT116 (colon) | RT-qPCR | ~10-fold increase in p21 mRNA | [13] |
| U2OS (osteosarcoma) | Western Blot | Significant increase in p21 and MDM2 protein | [9] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate p53 reactivating compounds. Specific details may need to be optimized for particular cell lines and experimental setups.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., PhiKan 083, PRIMA-1, APR-246, or Nutlin-3) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for p53 Pathway Proteins
-
Cell Lysis: After compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, PUMA, Noxa, or MDM2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Collection: Following compound treatment, collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Conclusion
This compound, PRIMA-1, APR-246, and Nutlins represent distinct and promising strategies for targeting the p53 pathway in cancer. PhiKan 083 offers a highly specific approach for tumors harboring the Y220C p53 mutation by directly stabilizing the mutant protein. PRIMA-1 and APR-246 provide a broader strategy for various p53 mutants through covalent modification and refolding. Nutlins, on the other hand, are effective in tumors with wild-type p53 that is suppressed by MDM2 overexpression.
The choice of a particular p53 reactivating compound for research or therapeutic development will depend on the specific p53 status of the cancer being targeted. The experimental data and protocols provided in this guide offer a foundation for the objective comparison and evaluation of these and other emerging p53-targeting molecules. Further head-to-head comparative studies will be crucial for elucidating the relative efficacy and potential clinical applications of these promising anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential regulation of p21waf1 protein half-life by DNA damage and Nutlin-3 in p53 wild-type tumors and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRIMA-1 inhibits Y220C p53 amyloid aggregation and synergizes with cisplatin in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by Rezatapopt, a Small-Molecule Reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule p53 Y220C reactivators with enhanced potency presented | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting p53 misfolding conundrum by stabilizing agents and their analogs in breast cancer therapy: a comprehensive computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are p53 Y220C activators and how do they work? [synapse.patsnap.com]
- 12. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to p53 Reactivating Compounds: PhiKan 083 Hydrochloride and APR-246 (Eprenetapopt)
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of cell growth and division. Its mutation is a hallmark of over half of all human cancers, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of two small molecules, PhiKan 083 hydrochloride and APR-246 (eprenetapopt), that aim to restore the function of mutated p53.
At a Glance: Key Differences
| Feature | This compound | APR-246 (Eprenetapopt) |
| Target Specificity | Specifically targets the p53-Y220C mutant. | Broad activity against various p53 mutants. |
| Mechanism of Action | Binds to a surface cavity of the Y220C mutant, stabilizing its structure. | Prodrug that converts to methylene (B1212753) quinuclidinone (MQ), which covalently modifies cysteine residues in mutant p53, restoring its wild-type conformation and function. Also induces oxidative stress. |
| Development Stage | Preclinical (in vitro studies). | Clinical (Phase III trials completed). |
| Clinical Data | No clinical data available. | Extensive clinical trial data in hematological malignancies, particularly MDS and AML, often in combination with azacitidine. |
Mechanism of Action
This compound is a carbazole (B46965) derivative that acts as a chemical chaperone for the p53-Y220C mutant.[1][2][3] The Y220C mutation creates a druggable surface pocket on the p53 protein, leading to its thermal destabilization. PhiKan 083 binds to this cavity, stabilizing the protein's conformation and slowing its rate of denaturation.[4] This stabilization is intended to rescue the tumor-suppressive functions of the p53 protein.
APR-246 (eprenetapopt) is a prodrug that is systemically converted to its active compound, methylene quinuclidinone (MQ).[5][6] MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of various mutant p53 proteins.[7] This covalent modification refolds the mutant p53 into a wild-type-like conformation, restoring its DNA binding and transcriptional activities, ultimately leading to apoptosis in cancer cells.[8][9][10] APR-246 also exhibits p53-independent activity by inducing oxidative stress through the inhibition of the thioredoxin reductase 1 (TrxR1) and depletion of glutathione, further contributing to its anti-cancer effects.[11]
References
- 1. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Thermal Stability of Mutant p53 Proteins by Differential Scanning Fluorimetry(DSF) - STEMart [ste-mart.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A Phase III Multicenter, Randomized, Open Label Study of APR-246 in Combination with Azacitidine Versus Azacitidine Alone for the Treatment of TP53 Mutant Myelodysplastic Syndromes | Dana-Farber Cancer Institute [dana-farber.org]
- 6. APR-246 increases tumor antigenicity independent of p53 | Life Science Alliance [life-science-alliance.org]
- 7. mdpi.com [mdpi.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. rsc.org [rsc.org]
- 10. openworks.mdanderson.org [openworks.mdanderson.org]
- 11. medchemexpress.com [medchemexpress.com]
PhiKan 083 hydrochloride versus ReACp53 for p53 aggregation
A Comparative Guide: PhiKan 083 Hydrochloride vs. ReACp53 for Counteracting p53 Aggregation
For researchers and drug development professionals investigating therapies targeting mutant p53, a critical tumor suppressor protein frequently inactivated in cancer, two compounds, this compound and ReACp53, offer distinct strategies to counteract the detrimental effects of p53 mutation and aggregation. This guide provides an objective comparison of their mechanisms, performance based on available experimental data, and the methodologies used to evaluate their efficacy.
At a Glance: Key Differences
| Feature | This compound | ReACp53 |
| Compound Type | Small molecule (Carbazole derivative) | Cell-penetrating peptide |
| Primary Mechanism | Stabilizes the folded conformation of the p53-Y220C mutant | Directly inhibits amyloid-like aggregation of mutant p53 |
| Target Specificity | Specific for the p53-Y220C mutant | Broadly targets the aggregation-prone segment of various p53 mutants |
| Mode of Action | Binds to a surface cavity on the p53-Y220C mutant, slowing thermal denaturation.[1][2][3] | Binds to the 252-258 region of p53, preventing self-association and amyloid formation.[4] |
Mechanism of Action
This compound: A Stabilizer of the p53-Y220C Mutant
PhiKan 083 is a small molecule designed to rescue the function of the specific p53 mutant, Y220C. This mutation creates a surface cavity that destabilizes the protein, leading to its misfolding and loss of function.[1][2][3] PhiKan 083 acts by binding to this cavity, thereby stabilizing the protein in its correct conformation and slowing its rate of thermal denaturation.[1] This stabilization allows the mutant p53 to regain its tumor-suppressive functions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of Y220C mutation on p53 and its rescue mechanism: a computer chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Therapeutic Strategies Targeting p53 Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mutant p53 Reactivation: PhiKan 083 Hydrochloride vs. Zinc Metallochaperones
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its mutation is a hallmark of over half of all human cancers, making the reactivation of mutant p53 a highly sought-after therapeutic strategy. This guide provides a detailed comparison of two distinct approaches to restoring p53 function: the direct stabilization of a specific structural mutant by PhiKan 083 hydrochloride and the restoration of zinc-dependent conformation by zinc metallochaperones.
At a Glance: Key Differences and Efficacy
While both this compound and zinc metallochaperones aim to rescue mutant p53, they employ fundamentally different mechanisms and target distinct classes of p53 mutations. PhiKan 083 acts as a molecular scaffold to stabilize the folding of the p53-Y220C mutant. In contrast, zinc metallochaperones, such as ZMC1, function by restoring the necessary zinc ion to the core domain of zinc-deficient p53 mutants, thereby facilitating its correct folding and function.
The following table summarizes the available quantitative data on the efficacy of these two approaches. It is important to note that a direct head-to-head comparative study has not been identified in the existing literature. The data presented here is from separate studies, each focusing on the respective compound's efficacy in its optimal context.
| Parameter | This compound | Zinc Metallochaperones (ZMC1) | Source(s) |
| Targeted p53 Mutant | p53-Y220C (a structural mutant) | Zinc-deficient mutants (e.g., p53-R175H) | [1][2],[3] |
| Mechanism of Action | Binds to a surface cavity of the Y220C mutant, increasing its melting temperature and slowing denaturation. | Increases intracellular zinc levels, enabling zinc to bind to the core domain of zinc-deficient mutants, restoring wild-type conformation. | [1],[3] |
| Binding Affinity (Kd) | ~150 µM to p53-Y220C | Does not directly bind to p53. ZMC1 has a Kd for Zn2+ of 20-30 nM. | [1],[4] |
| Cell Viability Reduction | ~70 ± 5% reduction in viability of Ln229 cells (p53-Y220C) at 125 µM. | Induces apoptosis in cells with zinc-deficient p53 mutants; EC50 values are well below that of p53-WT and p53-null controls. | [5][6],[7] |
| In Vivo Efficacy | No in vivo studies have been reported. | Significantly improves survival in mouse models with zinc-deficient p53 alleles (p53-R172H). | [8] |
Delving Deeper: Mechanisms of Action
The distinct mechanisms of PhiKan 083 and zinc metallochaperones are visualized below, highlighting their different points of intervention in the p53 pathway.
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound or zinc metallochaperones on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Ln229 for p53-Y220C, TOV112D for p53-R175H)
-
Complete cell culture medium
-
96-well plates
-
This compound or ZMC1
-
Cell viability reagent (e.g., Calcein-AM, MTS, or Crystal Violet)
-
Plate reader or microscope
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 cells per well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of this compound or ZMC1 in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound.
-
Incubate the plates for the desired period (e.g., 48-72 hours).[4][5]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (fluorescence or absorbance) using a plate reader. For colony formation assays, fix and stain the cells with crystal violet after 14 days.[8]
-
Calculate the percentage of cell viability relative to the untreated control cells.
Protein Thermal Shift Assay
This assay is used to determine the thermal stability of a protein, such as p53, in the presence of a stabilizing ligand like PhiKan 083.[1]
Materials:
-
Purified recombinant p53 protein (wild-type and mutant)
-
This compound
-
SYPRO Orange Protein Gel Stain
-
Real-Time PCR system
-
Appropriate buffer (e.g., 25 mM Hepes, 150 mM NaCl, pH 7.2)
Procedure:
-
Prepare a reaction mixture containing the purified p53 protein (final concentration of 10 µM) and a serial dilution of PhiKan 083 in the appropriate buffer.[9]
-
Add SYPRO Orange dye (final concentration 5x) to each reaction.[10]
-
Place the samples in a 96-well PCR plate.
-
Use a Real-Time PCR system to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate.
-
Monitor the fluorescence of the SYPRO Orange dye as the temperature increases.
-
The melting temperature (Tm), which is the temperature at which 50% of the protein is denatured, is determined from the peak of the first derivative of the melting curve.[9]
Measurement of Intracellular Zinc Concentration
This protocol outlines a method to measure changes in intracellular zinc levels, which is crucial for evaluating the activity of zinc metallochaperones.
Materials:
-
Cells of interest
-
Zinc metallochaperone (e.g., ZMC1)
-
Fluorescent zinc indicator (e.g., FluoZin-3 AM)
-
Fluorescence microscope or flow cytometer
-
Appropriate cell culture medium and buffers
Procedure:
-
Culture the cells in a suitable format (e.g., 96-well plate or on coverslips).
-
Treat the cells with the zinc metallochaperone for the desired time points (e.g., 0 to 24 hours).[11]
-
Load the cells with the fluorescent zinc indicator FluoZin-3 AM according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Measure the intracellular fluorescence using a fluorescence microscope or a flow cytometer.[12]
-
Quantify the change in fluorescence intensity to determine the relative change in intracellular zinc concentration.[11]
Experimental and Logical Workflow
The process of identifying and validating a compound that reactivates mutant p53 involves a series of logical steps, from initial screening to in vivo testing.
Conclusion
This compound and zinc metallochaperones represent two promising, yet distinct, strategies for the pharmacological reactivation of mutant p53. PhiKan 083 offers a targeted approach for the p53-Y220C mutant by directly stabilizing the protein's conformation. Zinc metallochaperones, on the other hand, provide a broader strategy for a class of zinc-deficient mutants by restoring a critical cofactor.
The choice between these approaches will ultimately depend on the specific p53 mutation present in a given cancer. The lack of direct comparative studies underscores the need for further research to delineate the relative potency and potential clinical applications of these and other emerging p53-reactivating compounds. The experimental protocols and workflows provided in this guide are intended to support these ongoing research efforts in the quest for effective cancer therapies targeting mutant p53.
References
- 1. Targeted rescue of a destabilized mutant of p53 by an in silico screened drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting p53 misfolding conundrum by stabilizing agents and their analogs in breast cancer therapy: a comprehensive computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc Metallochaperones as Mutant p53 Reactivators: A New Paradigm in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial therapy of Zinc metallochaperones with mutant p53 reactivation and diminished copper binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Zinc shapes the folding landscape of p53 and establishes a pathway for reactivating structurally diverse cancer mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zinc Metallochaperones Reactivate Mutant p53 Using an ON/OFF Switch Mechanism: A New Paradigm in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Thermal Stability of Mutant p53 Proteins via Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Parameters Influencing Zinc in Experimental Systems in Vivo and in Vitro [mdpi.com]
Advancing Cancer Therapy: A Comparative Analysis of PhiKan 083 Hydrochloride Analogs with Enhanced Potency in a Comparison Guide
For Immediate Release
A new generation of small-molecule stabilizers based on the PhiKan 083 hydrochloride scaffold is demonstrating significantly improved potency in reactivating the tumor suppressor protein p53, offering promising new avenues for cancer therapy. This guide provides a comprehensive comparison of these novel analogs, presenting key experimental data, detailed methodologies, and insights into their mechanism of action for researchers, scientists, and drug development professionals.
The tumor suppressor p53 plays a critical role in preventing cancer formation. However, in approximately 50% of human cancers, p53 is inactivated by mutations. The Y220C mutation is one of the most common p53 mutations, creating a surface pocket that destabilizes the protein. PhiKan 083 was identified as a lead compound that binds to this pocket and stabilizes the p53-Y220C mutant, partially restoring its function. Building on this scaffold, researchers have developed several analogs with enhanced potency.
This guide focuses on a comparative analysis of key PhiKan 083 analogs, including covalent carbazole (B46965) and indole (B1671886) derivatives (KG series), azaindole compounds, and other novel scaffolds.
Comparative Efficacy of PhiKan 083 Analogs
Recent studies have focused on developing analogs of PhiKan 083 with improved binding affinity, thermal stabilization, and cellular activity. The following tables summarize the quantitative data for key analogs compared to the parent compound, PhiKan 083.
| Compound | Scaffold | Mechanism | Binding Affinity (Kd) | Thermal Stabilization (ΔTm) | Cellular Potency (IC50) | Reference |
| PhiKan 083 | Carbazole | Reversible Stabilizer | ~150-167 µM[1][2] | +1.11 °C (at 250 µM)[3] | ~125 µM (Ln229 cells)[1][2] | [1][2] |
| KG1 | Covalent Carbazole | Covalent Stabilizer | - | +1.28 °C[3] | - | [3] |
| KG5 | Covalent Carbazole | Covalent Stabilizer | - | - | Full engagement at 20 µM (Huh-7 cells) | [3] |
| KG13 | Azaindole | Covalent Stabilizer | - | +8.3 °C[3] | 7.1 - 14.7 µM (p53-Y220C cell lines)[3] | [3] |
| PK7088 | - | Reversible Stabilizer | 140 µM[4] | - | Induces apoptosis at 200 µM (HUH-7 cells)[4] | [4] |
| PK9328 | Carbazole | Reversible Stabilizer | 2 µM[5] | >3 °C (at 250 µM)[5] | - | [5] |
| MB725 | - | Reversible Stabilizer | - | - | <10% viability at 10 µM (NUGC-3 cells)[5] | [5] |
| JC744 | - | Reversible Stabilizer | 320 nM[6] | - | - | [6] |
Note: "-" indicates data not available in the cited sources.
Mechanism of Action: Restoring the Guardian of the Genome
The primary mechanism of action for PhiKan 083 and its analogs is the stabilization of the mutant p53-Y220C protein. This stabilization restores the wild-type conformation of the protein, enabling it to execute its tumor-suppressive functions. This includes binding to DNA and activating the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair.
Caption: Reactivation of mutant p53 by PhiKan 083 analogs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PhiKan 083 analogs.
Cellular Thermal Shift Assay (CETSA)
This assay is used to assess the thermal stabilization of a target protein in a cellular environment upon ligand binding.
Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Steps:
-
Cell Treatment: Culture cells expressing the p53-Y220C mutant. Treat the cells with the test compound (e.g., PhiKan 083 analog) or a vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 30°C to 50°C) for a short duration (e.g., 3 minutes) using a thermal cycler. This induces denaturation and aggregation of unstable proteins.
-
Cell Lysis: Lyse the cells to release the intracellular proteins. This is often achieved by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. The amount of soluble p53-Y220C at each temperature is quantified, typically by Western blotting. An increase in the amount of soluble protein at higher temperatures in the compound-treated samples compared to the control indicates thermal stabilization.[3][7][8]
Cell Viability and Apoptosis Assays
These assays determine the effect of the compounds on cell proliferation and their ability to induce programmed cell death (apoptosis).
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Seed cancer cells harboring the p53-Y220C mutation in 96-well plates.
-
Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well.
-
Measure the signal (absorbance or luminescence) which is proportional to the number of viable cells.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[3]
-
-
Apoptosis Assay (e.g., Caspase-3/7 Activity):
-
Treat cells as described for the cell viability assay.
-
Add a luminogenic caspase-3/7 substrate to the wells.
-
Measure the luminescence, which is proportional to the activity of executioner caspases 3 and 7, key mediators of apoptosis. An increase in the signal indicates induction of apoptosis.[3]
-
Transcriptional Activation of p53 Target Genes
This experiment verifies that the stabilized p53-Y220C is transcriptionally active.
-
Cell Treatment: Treat p53-Y220C expressing cells with the test compound.
-
RNA Extraction and Reverse Transcription: Isolate total RNA from the cells and convert it into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for p53 target genes such as p21, PUMA, and NOXA.[4]
-
Data Analysis: Analyze the relative expression levels of these genes in compound-treated cells compared to control-treated cells. An upregulation of these genes indicates the restoration of p53's transcriptional activity.[4]
Future Directions
The development of more potent and specific PhiKan 083 analogs represents a significant step forward in targeting mutant p53, a previously "undruggable" target. The enhanced potency of these second-generation compounds, particularly the covalent inhibitors, demonstrates the potential of this therapeutic strategy. Further research will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their efficacy and safety profiles for clinical applications. The promising preclinical data for compounds like KG13 and others highlight a clear path toward developing novel anticancer drugs that can rescue the function of mutant p53.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Small Molecule Reacts with the p53 Somatic Mutant Y220C to Rescue Wild-type Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of Nanomolar-Affinity Pharmacological Chaperones Stabilizing the Oncogenic p53 Mutant Y220C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of PhiKan 083 Hydrochloride's Cross-Reactivity with p53 Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PhiKan 083 hydrochloride's performance in interacting with various p53 protein mutants. The tumor suppressor protein p53 is frequently mutated in human cancers, making it a critical target for therapeutic intervention. This compound has emerged as a promising agent that can stabilize certain p53 mutants, potentially restoring their tumor-suppressive functions. This document summarizes the available experimental and computational data on its cross-reactivity, details relevant experimental protocols, and visualizes key pathways and workflows.
Quantitative Data Summary
The following table summarizes the known binding affinities and observed effects of this compound across different p53 variants. It is important to note that the majority of direct experimental data is available for the p53-Y220C mutant, with information on other mutants being largely derived from computational studies or combination drug experiments.
| p53 Variant | Method | Reported Binding Affinity (Kd) | Key Observations |
| p53-Y220C | Nuclear Magnetic Resonance (NMR) | 167 µM[1][2][3] | Binds to a surface cavity created by the mutation, stabilizing the protein.[1][2][3] |
| Isothermal Titration Calorimetry (ITC) | ~150 µM[1][2][3] | ||
| p53-Y220S | Computational (Docking & MD Simulation) | Predicted to bind with higher efficiency than Y220C[4] | Identified as a potential target for PhiKan 083.[4] |
| p53-wt (Wild-Type) | Combination Assay | Enhanced pro-apoptotic activity in combination with doxorubicin (B1662922) in Ln229 cells.[1][2] | No direct binding affinity data available; computational studies suggest no favorable interaction.[4] |
| p53-G245S | Combination Assay | Enhanced pro-apoptotic activity in combination with doxorubicin in Ln229 cells.[1][2] | No direct binding affinity data available. |
| p53-R282W | Combination Assay | Enhanced pro-apoptotic activity in combination with doxorubicin in Ln229 cells.[1][2] | No direct binding affinity data available. |
| p53-Y220H | Computational | Predicted to have no favorable interaction.[4] | |
| Other Mutants (28 total) | Computational (FlexX Screening) | Screened, but specific binding data for each is not detailed.[4] |
Signaling Pathway and Mechanism of Action
This compound functions by stabilizing the conformation of the p53-Y220C mutant. This mutation creates a surface pocket that destabilizes the protein. PhiKan 083 binds to this pocket, increasing the mutant's melting temperature and slowing its denaturation.[5] This stabilization is thought to restore a more wild-type-like conformation, potentially allowing the reactivated p53 to induce downstream cellular processes like apoptosis.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Virtual screening of p53 mutants reveals Y220S as an additional rescue drug target for PhiKan083 with higher binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Y220C mutation on p53 and its rescue mechanism: a computer chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of p53-Y220C Stabilizers: A Comparative Analysis of PhiKan 083 Hydrochloride and Rezatapopt in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical in vivo efficacy of small molecule stabilizers targeting the p53-Y220C mutation, a common driver in various human cancers. While in vivo xenograft data for PhiKan 083 hydrochloride is not publicly available, this document leverages data from a structurally and mechanistically similar compound, rezatapopt (B12378407) (formerly PC14586), to provide a benchmark for performance. Rezatapopt is a first-in-class p53-Y220C reactivator that has progressed to clinical trials, offering valuable insights into the potential of this therapeutic strategy.[1][2][3][4]
Executive Summary
The tumor suppressor protein p53 is frequently mutated in cancer, with the Y220C mutation being a notable hotspot that destabilizes the protein's structure and abrogates its function.[2][5][6] Small molecules designed to bind to the cavity created by this mutation can stabilize the p53 protein in its wild-type conformation, thereby restoring its tumor-suppressive activities.[1][2][6]
This compound is a carbazole (B46965) derivative identified as a stabilizer of the p53-Y220C mutant.[7][8][9] In vitro studies have demonstrated its ability to reduce the viability of cancer cell lines harboring this mutation, such as the glioblastoma cell line Ln229.[8][9] However, to date, there is a lack of published in vivo data from xenograft models to substantiate its anti-tumor efficacy in a living organism.
In contrast, rezatapopt has been evaluated in preclinical xenograft models and has demonstrated significant tumor growth inhibition. This guide will present the available data for rezatapopt as a comparative reference for researchers interested in the in vivo potential of p53-Y220C stabilizers like this compound.
Performance Data in Xenograft Models
As there is no public data on the in vivo efficacy of this compound, the following table summarizes the performance of rezatapopt in a NUGC-3 gastric cancer xenograft model, which expresses the p53-Y220C mutation.
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Rezatapopt (PC14586) | Gastric Cancer | NUGC-3 | 25 mg/kg, orally, once daily | Tumor Growth Inhibition (TGI) | 33% TGI | [2] |
| 50 mg/kg, orally, once daily | Tumor Growth Inhibition (TGI) | 71% TGI | [2] | |||
| 100 mg/kg, orally, once daily | Tumor Regression | 80% regression | [2] | |||
| This compound | Not Applicable | No data available | No data available | No data available | No data available |
Mechanism of Action: p53-Y220C Stabilization
The Y220C mutation in the p53 protein creates a surface crevice that leads to protein misfolding and subsequent degradation, thus inactivating its tumor suppressor function.[2][6] Small molecule stabilizers, such as PhiKan 083 and rezatapopt, are designed to fit into this mutation-induced pocket. By binding to this site, they stabilize the protein in its correct, wild-type conformation. This restoration of the p53 structure allows it to execute its normal functions, including cell cycle arrest and apoptosis, leading to an anti-tumor effect.[1][2]
Experimental Protocols
Below is a generalized protocol for a subcutaneous xenograft study to evaluate the in vivo efficacy of a p53-Y220C stabilizer, based on standard methodologies.[10][11][12]
1. Cell Line and Animal Model:
-
Cell Line: A human cancer cell line endogenously expressing the p53-Y220C mutation (e.g., NUGC-3 for gastric cancer, or a glioblastoma cell line with the mutation).
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice), typically 6-8 weeks old.
2. Tumor Implantation:
-
Cells are cultured, harvested, and resuspended in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Treatment with the investigational compound (e.g., this compound or rezatapopt) is initiated. The compound is administered via a clinically relevant route (e.g., oral gavage) at various dose levels. The control group receives the vehicle.
4. Efficacy Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Tumor regression may also be observed and quantified.
-
The study is typically terminated when tumors in the control group reach a specific size, or at a predetermined time point.
5. Data Analysis:
-
Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Conclusion
While this compound shows promise as a p53-Y220C stabilizer based on its in vitro profile, the absence of in vivo efficacy data in xenograft models makes it difficult to fully assess its therapeutic potential. The data available for rezatapopt, a compound with a similar mechanism of action, demonstrates that targeting the p53-Y220C mutation can lead to significant tumor growth inhibition and even regression in preclinical models. This suggests that this compound, if it possesses favorable pharmacokinetic and pharmacodynamic properties, could potentially exhibit similar anti-tumor activity in vivo. Researchers are encouraged to conduct xenograft studies with this compound to validate its efficacy and further explore its potential as a cancer therapeutic.
References
- 1. Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by Rezatapopt, a Small-Molecule Reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rezatapopt (PC14586): A First-in-Class Small Molecule p53 Y220C Mutant Protein Stabilizer in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting p53 misfolding conundrum by stabilizing agents and their analogs in breast cancer therapy: a comprehensive computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments [frontiersin.org]
Assessing the Therapeutic Index of PhiKan 083 Hydrochloride: A Comparative Guide
For researchers and drug development professionals, understanding the therapeutic index (TI) of a novel compound is paramount for gauging its potential as a viable clinical candidate. A high TI indicates a wide margin between the dose required for a therapeutic effect and the dose at which toxicity occurs, signifying a favorable safety profile. This guide provides a comparative assessment of the preclinical compound PhiKan 083 hydrochloride, its clinical-stage alternative PC14586 (rezatapopt), and the current standard of care for glioblastoma, temozolomide (B1682018) (TMZ).
Executive Summary
This compound is a promising preclinical compound that targets the p53-Y220C cancer mutation. While in vitro studies demonstrate its efficacy in reducing cancer cell viability, a comprehensive therapeutic index has not been established due to the current lack of in vivo efficacy and toxicity data. In contrast, PC14586, another p53-Y220C targeting agent, has advanced to clinical trials and has shown a favorable safety profile alongside anti-tumor activity. The standard of care for glioblastoma, temozolomide, has a well-documented but modest therapeutic window, with efficacy often limited by drug resistance. This guide will delve into the available data for each compound to provide a comparative perspective on their therapeutic potential.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound, PC14586, and temozolomide. It is important to note that a direct comparison of the therapeutic index is not possible due to the differing stages of development and the lack of standardized LD50 and ED50 data for all compounds.
Table 1: In Vitro Efficacy
| Compound | Target | Cell Line | Efficacy Metric | Concentration | Effect |
| This compound | p53-Y220C | Ln229 (Glioblastoma) | Cell Viability | 125 µM | ~70% reduction in cell viability after 48 hours |
| PC14586 (rezatapopt) | p53-Y220C | Various solid tumors with p53-Y220C mutation | Objective Response Rate (ORR) in clinical trials | 1150 mg QD to 1500 mg BID | Favorable safety profile and single-agent efficacy in heavily pretreated patients[1] |
| Temozolomide (TMZ) | DNA alkylating agent | Various Glioblastoma cell lines | IC50 | Varies (e.g., G76: 1.76 µM; G75: 106.73 µM) | Efficacy is highly dependent on the MGMT promoter methylation status and resistance mechanisms of the cancer cells[2] |
Table 2: In Vivo Efficacy and Safety (Preclinical and Clinical)
| Compound | Model | Efficacy | Safety/Toxicity |
| This compound | No data available | No data available | No data available |
| PC14586 (rezatapopt) | Mouse xenograft models (NUGC-3) | Tumor growth suppression (33% at 25 mg/kg, 71% at 50 mg/kg) and regression (80% at 100 mg/kg)[3] | Favorable safety profile in mouse models and clinical trials[1][3]. Most common treatment-related adverse events in humans include nausea, fatigue, and increased creatinine (B1669602) and liver enzymes (Grade 3 events were a minority)[4]. |
| Temozolomide (TMZ) | Clinical (Glioblastoma patients) | Modest increase in overall survival | Common side effects include nausea, vomiting, fatigue, and myelosuppression. |
Experimental Protocols
A crucial aspect of assessing a drug's therapeutic potential is the rigorous determination of its therapeutic index. This is typically achieved through a series of preclinical studies to establish the median effective dose (ED50) and the median lethal dose (LD50).
Determining the Median Effective Dose (ED50)
The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the test population.
Methodology:
-
Animal Model Selection: Choose a relevant animal model that accurately reflects the human disease state. For glioblastoma, this often involves orthotopic xenografts of human glioblastoma cell lines in immunocompromised mice.
-
Dose-Response Study:
-
Administer a range of doses of the test compound to different groups of animals.
-
Include a control group that receives a placebo.
-
The route of administration should be relevant to the intended clinical use (e.g., oral, intravenous).
-
-
Efficacy Assessment:
-
Monitor the desired therapeutic effect over a defined period. For anti-cancer drugs, this is typically tumor growth inhibition or regression.
-
Tumor size can be measured using calipers or through in vivo imaging techniques (e.g., bioluminescence imaging).
-
-
Data Analysis:
-
Plot the percentage of animals in each group that show a significant therapeutic response against the corresponding dose.
-
Use statistical software to calculate the ED50 from the dose-response curve.
-
Determining the Median Lethal Dose (LD50)
The LD50 is the dose of a drug that is lethal to 50% of the test population.
Methodology:
-
Animal Model Selection: Typically, healthy rodents (mice or rats) are used for acute toxicity studies.
-
Acute Toxicity Study:
-
Administer a single, high dose of the test compound to different groups of animals via the intended clinical route.
-
A control group receives the vehicle.
-
Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
-
Data Collection:
-
Record the number of mortalities in each dose group.
-
-
Data Analysis:
-
Plot the percentage of mortality against the dose.
-
Calculate the LD50 using statistical methods such as the Reed-Muench or probit analysis.
-
Calculating the Therapeutic Index
The therapeutic index is calculated using the following formula:
A higher TI value indicates a wider margin of safety.
Visualizing Key Concepts and Workflows
To further clarify the concepts and processes involved in assessing the therapeutic index, the following diagrams are provided.
Caption: Conceptual diagram of the Therapeutic Index.
Caption: Experimental workflow for determining the Therapeutic Index.
Concluding Remarks
The assessment of this compound's therapeutic index is currently limited by the absence of in vivo data. While its in vitro efficacy against p53-Y220C mutant cancer cells is a positive indicator, comprehensive animal studies are imperative to establish its effective and toxic dose ranges.
In comparison, PC14586 (rezatapopt) has demonstrated a more advanced preclinical and clinical profile, with evidence of in vivo anti-tumor activity at well-tolerated doses, suggesting a promising therapeutic window. The standard of care, temozolomide, while established, presents a narrower therapeutic index, with significant variability in patient response and a well-documented toxicity profile.
For researchers in drug development, the journey of this compound from its current preclinical stage will necessitate rigorous in vivo studies to ascertain its therapeutic index. This will be the critical determinant of its potential to progress towards a clinically viable therapeutic for cancers harboring the p53-Y220C mutation.
References
- 1. Discovery of Rezatapopt (PC14586), a First-in-Class, Small-Molecule Reactivator of p53 Y220C Mutant in Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of temozolomide activity against glioblastoma cells by aromatase inhibitor letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rezatapopt (PC14586): A First-in-Class Small Molecule p53 Y220C Mutant Protein Stabilizer in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of PhiKan 083 Hydrochloride: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of PhiKan 083 hydrochloride, a carbazole (B46965) derivative utilized in cancer research for its role in stabilizing the p53 mutant Y220C. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to minimize environmental impact.
Key Safety and Hazard Information
A thorough understanding of the hazards associated with this compound is the first step in its safe management. The following table summarizes the key hazard information derived from the Safety Data Sheet (SDS) provided by MedChemExpress.[1]
| Hazard Category | GHS Classification | Precautionary Statement Codes | Hazard Statements |
| Acute Toxicity, Oral | Category 4 | P264, P270, P301+P312, P501 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P321, P332+P313, P362 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | P264, P280, P305+P351+P338, P337+P313 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 (Respiratory tract irritation) | P261, P271, P304+P340, P312, P403+P233, P405, P501 | H335: May cause respiratory irritation |
Experimental Protocol: Disposal of this compound
The following protocol outlines the necessary steps for the proper disposal of solid this compound and solutions containing the compound. This procedure is based on general best practices for hazardous chemical waste disposal in a laboratory setting.[2][3][4]
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (clearly labeled).
-
Waste manifest or logbook.
-
Chemical fume hood.
Procedure:
-
Risk Assessment and PPE: Before handling, review the Safety Data Sheet (SDS).[1] Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Conduct all handling and disposal operations within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
-
Waste Segregation:
-
Solid Waste: Collect un- or partially used solid this compound in its original container or a clearly labeled, compatible hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Solutions: Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing paper, or contaminated gloves, should be considered hazardous waste and placed in a designated solid hazardous waste container.
-
-
Container Management:
-
Ensure the hazardous waste container is in good condition, free from leaks, and has a secure lid.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
Keep the waste container closed at all times, except when adding waste.
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Maintain a log of the waste added to the container, including the date and quantity.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Follow all institutional procedures for waste manifest completion and handover.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
The p53 Signaling Pathway and PhiKan 083
This compound is a valuable tool in cancer research due to its ability to interact with the p53 signaling pathway. The p53 protein, often called the "guardian of the genome," plays a crucial role in preventing cancer by controlling cell cycle arrest, DNA repair, and apoptosis (programmed cell death). In many cancers, the TP53 gene is mutated, leading to a non-functional or destabilized p53 protein.
PhiKan 083 acts by binding to a specific mutant of p53, Y220C, and stabilizing its structure. This stabilization can restore the tumor-suppressing functions of the p53 protein, making it a target of interest for therapeutic development. The diagram below illustrates a simplified overview of the p53 signaling pathway and the role of stabilizing agents like PhiKan 083.
Caption: Role of PhiKan 083 in the p53 signaling pathway.
References
Safeguarding Researchers: A Comprehensive Guide to Handling PhiKan 083 Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PhiKan 083 hydrochloride. Adherence to these protocols is essential to ensure a safe laboratory environment and minimize exposure to this potent research compound.
Personal Protective Equipment (PPE) Requirements
The primary line of defense against exposure to cytotoxic agents like this compound is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for various tasks.
| Task | Required PPE |
| Compound Storage and Transport | - Single pair of chemotherapy-tested nitrile gloves |
| Weighing and Reconstituting (Solid Form) | - Double pair of chemotherapy-tested nitrile gloves- Disposable gown- Safety glasses with side shields or goggles- N95 or higher respirator (if not handled in a certified chemical fume hood) |
| Handling of Stock Solutions | - Double pair of chemotherapy-tested nitrile gloves- Disposable gown- Safety glasses with side shields or goggles |
| Cell Culture and In Vitro Assays | - Double pair of chemotherapy-tested nitrile gloves- Disposable gown- Safety glasses with side shields or goggles (when working outside a biosafety cabinet) |
| Waste Disposal | - Double pair of chemotherapy-tested nitrile gloves- Disposable gown- Safety glasses with side shields or goggles |
| Spill Cleanup | - Double pair of industrial-thickness nitrile gloves (>0.45mm)- Disposable gown- Safety glasses and a full-face shield- N95 or higher respirator |
Experimental Protocols: Safe Handling from Receipt to Disposal
This section provides step-by-step guidance for handling this compound throughout the experimental workflow.
Receiving and Unpacking
-
Inspect Package: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Don PPE: Before opening the package, put on a lab coat and a single pair of chemotherapy-tested nitrile gloves.
-
Transfer to a Controlled Area: Open the shipping container in a designated area, preferably within a chemical fume hood.
-
Verify Integrity: Check the integrity of the primary container. If any damage is observed, treat it as a spill and follow the spill cleanup procedure.
-
Label and Store: Affix a "Cytotoxic Agent" warning label to the primary container. Store the compound as recommended on the product data sheet, typically at 4°C in a sealed container away from moisture.[2]
Weighing and Reconstitution (Solid Form)
Location: All weighing and reconstitution of solid this compound must be performed in a certified chemical fume hood or a powder containment hood.
-
Prepare the Work Area: Cover the work surface with disposable, absorbent bench paper.
-
Assemble Materials: Gather all necessary equipment, including the compound container, spatulas, weigh boats, solvent, and tubes.
-
Don Full PPE: Wear double pairs of chemotherapy-tested nitrile gloves, a disposable gown, and safety glasses. If a fume hood is not used, an N95 respirator is mandatory.[4]
-
Weigh the Compound: Carefully weigh the desired amount of the powder. Avoid creating dust.
-
Reconstitute: Add the appropriate solvent (e.g., DMSO) to the powder in a tube.[2] Cap the tube securely and vortex until the solid is fully dissolved.
-
Clean Up: Wipe down all surfaces and equipment with a suitable deactivating agent (e.g., 70% ethanol (B145695) followed by a bleach solution), then with water. Dispose of all contaminated materials as cytotoxic waste.
-
Doff PPE: Remove PPE in the reverse order it was put on, ensuring not to contaminate skin or clothing. Wash hands thoroughly.
Handling of Stock Solutions
-
Don PPE: Wear a lab coat, double pairs of chemotherapy-tested nitrile gloves, and safety glasses.
-
Work in a Controlled Area: All handling of stock solutions should be performed in a chemical fume hood or a biological safety cabinet.
-
Labeling: Clearly label all tubes containing this compound with the compound name, concentration, solvent, date, and a "Cytotoxic Agent" warning.
-
Aliquoting: When making aliquots, use filtered pipette tips to prevent aerosol generation.
-
Storage: Store stock solutions at -20°C or -80°C as recommended.[1][7]
Waste Disposal
-
Segregate Waste: All materials that have come into contact with this compound (gloves, gowns, pipette tips, tubes, bench paper, etc.) must be disposed of as cytotoxic waste.
-
Use Designated Containers: Place all cytotoxic waste in clearly labeled, leak-proof, and puncture-resistant containers.
-
Follow Institutional Guidelines: Adhere to your institution's specific procedures for the collection and disposal of cytotoxic waste.
Spill Management
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Full PPE: Put on the appropriate PPE for spill cleanup, including double gloves, a gown, eye protection, and a face shield. For larger spills, a respirator is required.[4]
-
Contain the Spill: Use a cytotoxic spill kit to absorb the spill. For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
Clean the Area: Once the spill is absorbed, clean the area with a deactivating agent, followed by water.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report the Spill: Report the incident to your institution's environmental health and safety office.
Visualizing Safety Workflows
To further clarify the procedural logic, the following diagrams illustrate the decision-making process for personal protective equipment selection and the overall experimental workflow.
Caption: PPE Selection Workflow for this compound Handling.
Caption: Safe Handling Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. england.nhs.uk [england.nhs.uk]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. ipservices.care [ipservices.care]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
